3-Bromo-6,9-diphenyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6,9-diphenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQRROTSDUCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727807 | |
| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160294-85-8 | |
| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6,9-diphenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Purification of 3-Bromo-6,9-diphenyl-9H-carbazole by Column Chromatography
This guide provides a comprehensive, technically detailed framework for the purification of 3-Bromo-6,9-diphenyl-9H-carbazole utilizing silica gel column chromatography. It is intended for researchers, scientists, and professionals in drug development and materials science who require a high degree of purity for this versatile carbazole derivative. The methodologies described herein are grounded in established chromatographic principles and are designed to be self-validating through systematic optimization.
Executive Summary: The Rationale for High-Purity this compound
This compound is a significant building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.[1][2] The electronic properties and ultimate performance of these materials are critically dependent on the purity of the starting materials. Impurities, even in trace amounts, can act as charge traps or quenching sites, degrading device efficiency and longevity. Similarly, in a pharmaceutical context, impurities can lead to unforeseen side effects and regulatory hurdles. Column chromatography is a robust and scalable technique for achieving the requisite high purity of this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for developing a successful purification strategy and ensuring laboratory safety.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1160294-85-8 | [3][4] |
| Molecular Formula | C24H16BrN | [3] |
| Molecular Weight | 398.29 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 143.0 to 147.0 °C | [3][5] |
| Boiling Point | 564.2 ± 32.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in Toluene | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6] In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6]
The solvents used in the chromatography process, such as hexanes and dichloromethane, are flammable and volatile. All ignition sources should be eliminated from the work area.[2] Spent silica gel and solvents must be disposed of in accordance with institutional and local hazardous waste regulations.[2]
The Core of Purification: Column Chromatography Workflow
The purification process can be systematically broken down into several key stages, each critical for achieving a successful separation. The following diagram illustrates the overall workflow.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Part 1: Solvent System Optimization via Thin-Layer Chromatography (TLC)
The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase (eluent). TLC is an indispensable tool for rapidly determining the optimal solvent system.[7][8]
Objective: To identify a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[7]
Protocol:
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Given the non-polar nature of the target compound, a good starting point is a 95:5 mixture of hexanes:dichloromethane.
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.
-
Spot the dissolved sample onto silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots under UV light.
-
Calculate the Rf value for the target compound and any impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9]
-
Adjust the solvent ratio until the target compound's Rf is in the optimal range of 0.25-0.35. This ensures that the compound will move down the column at a reasonable rate, allowing for effective separation.[7]
Part 2: Column Preparation and Packing
A well-packed column is crucial to prevent issues like band broadening and poor resolution.[10] The slurry packing method is generally preferred as it minimizes the trapping of air bubbles.[11][12]
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Cotton or glass wool
-
Sand (washed and dried)
-
Eluent (the less polar starting solvent system determined by TLC)
Protocol:
-
Securely clamp the column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.[12]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[11][12]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude sample for a good separation.[13]
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, while continuously tapping the side of the column gently to encourage even packing and the release of any air bubbles.[1][12]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[13][14]
-
Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry. [15]
Caption: Diagram of a properly packed chromatography column.
Part 3: Sample Loading and Elution
Proper sample loading is key to achieving sharp, well-defined bands. The "dry loading" method is highly recommended, especially if the crude product has poor solubility in the initial eluent.[13][16]
Protocol:
-
Dry Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[13]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently add the initial, least polar eluent to the column, being careful not to disturb the top layer.
-
Elution: Begin eluting the column with the starting solvent system. A common and effective technique is gradient elution, where the polarity of the mobile phase is gradually increased over time.[17] This allows for the separation of compounds with a wider range of polarities.
-
Start with the solvent system that gave an Rf of ~0.1 for the target compound in the initial TLC analysis.[13]
-
Gradually increase the proportion of the more polar solvent (e.g., from 98:2 hexanes:dichloromethane to 95:5, then 90:10, and so on).
-
Collect the eluate in fractions (e.g., in test tubes or small flasks). The size of the fractions should be consistent.[15]
Part 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and melting point determination.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cracked or channeled silica bed | Column packed unevenly or ran dry. | Repack the column. Ensure the silica bed is always covered with solvent.[18] |
| Poor separation (overlapping bands) | Inappropriate solvent system; column overloaded. | Re-optimize the solvent system using TLC for better separation. Use a larger column or less sample.[18] |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent.[18] |
| Compound elutes too quickly | Eluent is too polar. | Start with a less polar solvent system.[18] |
| Streaking of spots on TLC | Sample is too concentrated; compound may be acidic or basic. | Dilute the sample for TLC. For column, if the compound is basic, consider adding a small amount (~0.5%) of triethylamine to the eluent. If acidic, a small amount of acetic acid may help. |
Conclusion
The purification of this compound by column chromatography is a highly effective method for achieving the purity required for demanding applications in materials science and drug development. Success hinges on a systematic approach, beginning with careful solvent system selection via TLC, meticulous column packing, and controlled elution. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and reproducibly obtain high-purity material, thereby ensuring the integrity and performance of their downstream applications.
References
- 1. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 2. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. This compound | 1160294-85-8 [amp.chemicalbook.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. chromtech.com [chromtech.com]
- 11. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epfl.ch [epfl.ch]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. web.uvic.ca [web.uvic.ca]
- 18. Chromatography [chem.rochester.edu]
Spectroscopic Blueprint of a Key Optoelectronic Precursor: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-6,9-diphenyl-9H-carbazole
Abstract
Introduction: The Pivotal Role of Carbazole Derivatives in Modern Electronics
Carbazole and its derivatives have emerged as a cornerstone in the development of high-performance organic electronic materials. Their rigid, planar structure, coupled with excellent thermal and photochemical stability, makes them ideal candidates for a variety of applications, most notably as host materials and hole-transporting layers in OLEDs. The precise substitution pattern on the carbazole core allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility, which are critical for optimizing device efficiency and longevity.
The compound 3-Bromo-6,9-diphenyl-9H-carbazole is a strategic precursor in this field. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, while the phenyl groups at the 6- and 9-positions enhance the molecule's solubility, thermal stability, and charge-transporting capabilities. Accurate structural elucidation and purity assessment are paramount in the synthesis of these materials, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose.
This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectral features of this compound, empowering researchers to confidently identify and characterize this important synthetic intermediate.
Predicted NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 3-bromo-9-ethyl-9H-carbazole and 3,6-dibromo-9H-carbazole, and take into account the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.20 | d | ~2.0 | 1H | H-4 |
| ~8.15 | d | ~8.5 | 1H | H-5 |
| ~7.80 | dd | ~8.5, 2.0 | 1H | H-7 |
| ~7.70 | d | ~2.0 | 1H | H-8 |
| ~7.60 - 7.40 | m | - | 11H | Phenyl-H (N-Ph & C6-Ph) |
| ~7.35 | d | ~8.5 | 1H | H-1 |
| ~7.30 | dd | ~8.5, 2.0 | 1H | H-2 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~141.0 | C-4a |
| ~140.5 | C-4b |
| ~139.0 | C-9a |
| ~138.5 | C-8a |
| ~137.0 | N-Phenyl C (ipso) |
| ~135.0 | C6-Phenyl C (ipso) |
| ~130.0 - 125.0 | Phenyl C-H |
| ~128.0 | C-6 |
| ~127.5 | C-2 |
| ~126.0 | C-4 |
| ~124.0 | C-5 |
| ~123.0 | C-7 |
| ~120.0 | C-8 |
| ~115.0 | C-3 |
| ~110.0 | C-1 |
Scientific Rationale and Spectral Interpretation
The predicted spectral data are derived from an understanding of the electronic environment of each nucleus within the this compound molecule.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of the carbazole core and two phenyl rings.
-
Carbazole Core Protons: The protons on the carbazole skeleton will exhibit characteristic chemical shifts and coupling patterns. The bromine atom at the 3-position is an electron-withdrawing group, which will deshield the adjacent protons (H-2 and H-4). H-4 is expected to be the most downfield proton of the carbazole core due to the anisotropic effect of the neighboring benzene ring and the electronic effect of the bromine. It will appear as a doublet with a small meta-coupling to H-2. The phenyl group at the 6-position will influence the chemical shifts of the protons on that ring (H-5, H-7, H-8). The protons H-1, H-2, H-5, H-7, and H-8 are all part of spin systems that will show ortho and meta couplings, leading to doublets and doublet of doublets.
-
Phenyl Group Protons: The protons of the N-phenyl and C6-phenyl groups will likely appear as a complex multiplet in the range of 7.40-7.60 ppm. The rotation of these phenyl rings can lead to broadened signals at room temperature.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.
-
Carbazole Core Carbons: The quaternary carbons of the carbazole core (C-4a, C-4b, C-8a, C-9a) are expected to appear in the downfield region of the aromatic spectrum. The carbon directly attached to the bromine atom (C-3) will be significantly shielded compared to the other carbazole carbons and is predicted to be around 115.0 ppm. The carbon bearing the phenyl group (C-6) will be deshielded.
-
Phenyl Group Carbons: The ipso-carbons of the two phenyl rings will appear as weak signals in the downfield region. The remaining phenyl carbons will resonate in the typical aromatic region of 125.0-130.0 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the good solubility of many carbazole derivatives. Other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
4.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, which is crucial for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than the proton.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the expected key NMR correlations.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a detailed spectral blueprint that can guide researchers in the identification and characterization of this important optoelectronic precursor. The outlined experimental protocols further provide a standardized approach to acquiring high-quality NMR data, ensuring consistency and reliability in research and development. As the field of organic electronics continues to advance, the precise characterization of molecular building blocks will remain a critical factor for innovation, and NMR spectroscopy will undoubtedly continue to be an indispensable analytical technique.
Mass spectrometry analysis of 3-Bromo-6,9-diphenyl-9H-carbazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-6,9-diphenyl-9H-carbazole
Introduction
This compound is a complex heterocyclic aromatic compound with significant applications in the fields of materials science, particularly as a building block for organic light-emitting diodes (OLEDs), and as a pharmaceutical intermediate.[1] Accurate structural confirmation and purity assessment are paramount for its use in these high-specification applications. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It provides a detailed walkthrough of the mass spectrometry analysis of this compound, from strategic experimental design and sample preparation to data acquisition and interpretation. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
A key analytical feature of this molecule is the presence of a single bromine atom. Bromine's distinct isotopic signature (79Br and 81Br in a nearly 1:1 ratio) provides a powerful diagnostic tool for confirming the identity of the molecule and its fragments.[2] This guide will detail how to leverage this characteristic for unambiguous identification.
Physicochemical Properties and Analytical Considerations
Understanding the fundamental properties of this compound is the first step in designing a successful analytical strategy. Its large, nonpolar structure and high molecular weight dictate the most suitable analytical techniques.
| Property | Value | Source |
| CAS Number | 1160294-85-8 | [3] |
| Molecular Formula | C₂₄H₁₆BrN | [1][3] |
| Average Molecular Weight | 398.29 g/mol | [3] |
| Monoisotopic Mass | 397.0466 u (for ⁷⁹Br) | [1] |
| Melting Point | 143.0 to 147.0 °C | [1][3] |
| Boiling Point | 564.2 ± 32.0 °C at 760 mmHg | [3] |
| Structure | A carbazole core with two phenyl substituents and one bromine atom. | N/A |
The compound's high boiling point and thermal stability make it amenable to Gas Chromatography (GC-MS), but its relatively low volatility favors Liquid Chromatography (LC-MS) as a more versatile and robust approach, particularly when coupled with atmospheric pressure ionization sources.
Strategic Experimental Workflow
A successful analysis hinges on a logical sequence of steps, from preparing a clean sample to interpreting the final spectrum. The workflow below outlines the recommended pathway for the comprehensive analysis of this compound.
PART 1: Sample Preparation Protocol
The goal of sample preparation is to introduce a clean, soluble, and appropriately concentrated sample into the instrument, free from contaminants that can cause ion suppression or system blockages.[4]
Expert Rationale: this compound is a nonpolar organic molecule. Therefore, volatile organic solvents are the ideal choice for solubilization.[5] The concentration is tailored to fall within the linear dynamic range of modern mass spectrometers, preventing detector saturation while ensuring a strong signal.
Step-by-Step Methodology:
-
Initial Solubilization: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in 1 mL of a high-purity organic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Methanol (MeOH) to create a 1 mg/mL stock solution.[6] Use a glass vial to prevent leaching of plasticizers.[4]
-
Working Solution Preparation: Perform a serial dilution from the stock solution. Take 100 µL of the 1 mg/mL solution and dilute it with 900 µL of the same solvent or a solvent compatible with the LC mobile phase (e.g., Acetonitrile or Methanol) to create a 100 µg/mL working solution. Further dilute as needed to reach a final concentration in the range of 1-10 µg/mL.
-
Filtration: Prior to injection, filter the final working solution through a 0.22 µm syringe filter (PTFE for organic solvents) to remove any particulate matter.[7] This step is critical to prevent clogging of the LC column and the mass spectrometer's sample introduction capillary.[6]
PART 2: LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for this analysis due to the compound's low volatility. This approach separates the analyte from potential impurities before it enters the mass spectrometer.
Instrumentation and Chromatographic Separation
A reversed-phase C18 column is the industry standard for separating nonpolar to moderately polar compounds, making it an ideal choice.
| LC Parameter | Recommended Setting | Rationale |
| Instrument | UPLC/HPLC coupled to a Q-TOF or Orbitrap MS | Provides high-resolution, accurate mass data. |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Offers excellent separation efficiency for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting nonpolar compounds. |
| Gradient | 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes | A gradient ensures efficient elution and sharp peak shape. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1-5 µL | Minimizes peak broadening while providing sufficient analyte. |
Ionization Source Selection
The choice of ionization source is critical for generating gas-phase ions from the analyte eluting from the LC.
-
Atmospheric Pressure Chemical Ionization (APCI): This is the recommended primary technique . APCI is highly efficient for analyzing neutral, nonpolar, and thermally stable molecules like this compound that are not easily ionized by ESI.[8] Ionization occurs in the gas phase via a corona discharge.
-
Electrospray Ionization (ESI): While ESI is a very common "soft" ionization technique, it is most effective for polar molecules that are already ions in solution or can be easily protonated/deprotonated.[9][10] For this nonpolar compound, ESI may yield a weak signal unless adducts (e.g., [M+Na]⁺) are formed. It should be considered a secondary option.
| APCI Source Parameter | Recommended Setting |
| Ionization Mode | Positive |
| Corona Current | 4-5 µA |
| Vaporizer Temperature | 350-450 °C |
| Sheath Gas Flow | 40 arb |
| Aux Gas Flow | 10 arb |
| Capillary Temperature | 320 °C |
PART 3: Data Interpretation & Fragmentation Analysis
Molecular Ion Identification (Full Scan MS1)
The first step in data analysis is to identify the molecular ion peak in the full scan mass spectrum. Due to the natural abundance of bromine isotopes (79Br: ~50.7%, 81Br: ~49.3%), any bromine-containing ion will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with a relative intensity ratio of roughly 1:1.[2] This isotopic signature is a definitive confirmation of the presence of one bromine atom.
| Ion | Isotope | Theoretical m/z | Expected Abundance |
| [C₂₄H₁₆BrN]⁺˙ | ⁷⁹Br | 397.0466 | ~100% |
| [C₂₄H₁₆BrN]⁺˙ | ⁸¹Br | 399.0445 | ~97.5% |
Tandem MS (MS/MS) and Proposed Fragmentation Pathway
To confirm the structure, the molecular ion (m/z 397.0 or 399.0) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragments provide a structural fingerprint of the molecule. The fragmentation of halogenated aromatic compounds typically involves the loss of the halogen atom.[11]
Key Fragmentation Pathways:
-
Loss of a Bromine Radical (•Br): This is a highly favorable fragmentation pathway, resulting in a stable carbazole-based cation. This fragment will appear as a single peak (no longer containing bromine) at m/z 318.1334.
-
Loss of a Phenyl Radical (•C₆H₅): Cleavage of one of the N-phenyl or C-phenyl bonds results in a fragment that retains the bromine atom. This fragment will exhibit the characteristic 1:1 isotopic doublet at m/z 320.0022 and 322.0002.
| Fragment m/z (Monoisotopic) | Proposed Formula | Description |
| 397.0466 / 399.0445 | [C₂₄H₁₆BrN]⁺˙ | Molecular Ion (M⁺˙) |
| 318.1334 | [C₂₄H₁₆N]⁺ | Loss of Bromine radical (•Br) from M⁺˙ |
| 320.0022 / 322.0002 | [C₁₈H₁₁BrN]⁺˙ | Loss of Phenyl radical (•C₆H₅) from M⁺˙ |
| 241.0891 | [C₁₈H₁₁N]⁺ | Loss of Phenyl radical from the [M-Br]⁺ fragment |
Alternative Technique: GC-MS with Electron Impact (EI) Ionization
For labs equipped primarily for GC-MS, analysis is also feasible. Given the compound's high boiling point, a high-temperature column and inlet are required.
-
Ionization: Electron Impact (EI) at 70 eV is the standard for GC-MS.[12] EI is a "hard" ionization technique that imparts significant energy, leading to more extensive fragmentation than "soft" techniques like APCI.[8][10]
-
Expected Fragmentation: In addition to the fragments observed in APCI-MS/MS, EI is likely to produce more smaller fragments corresponding to the cleavage of the carbazole ring system itself. The molecular ion may be less abundant than in an APCI spectrum, but the characteristic M/M+2 isotopic pattern will still be a key identifier.[11]
Conclusion
The mass spectrometric analysis of this compound is a robust process when a systematic approach is employed. The recommended LC-MS method using an APCI source provides a clear molecular ion and controllable fragmentation for confident structural elucidation. The defining characteristic for identification is the unmistakable M/M+2 isotopic doublet, a direct consequence of the bromine atom. By following the detailed protocols for sample preparation, chromatographic separation, and data interpretation outlined in this guide, researchers can achieve accurate, reliable, and reproducible characterization of this important molecule.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Photophysical Properties of 3-Bromo-6,9-diphenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbazole Derivatives in Modern Science
Carbazole and its derivatives have emerged as a critical class of heterocyclic aromatic compounds, underpinning significant advancements in materials science, particularly in the realm of organic electronics. Their rigid, electron-rich structure provides a robust scaffold for the development of materials with exceptional thermal and electrochemical stability.[1] These characteristics, combined with the ease of functionalization at various positions on the carbazole core, allow for the fine-tuning of their electronic and photophysical properties.[1] This versatility has led to their widespread application in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors.[2] The strategic introduction of substituents, such as the phenyl groups at the 3, 6, and 9 positions in 3-Bromo-6,9-diphenyl-9H-carbazole, is a key strategy for modulating the HOMO and LUMO energy levels, thereby influencing the material's charge transport capabilities and emission characteristics.[3] This guide provides a comprehensive exploration of the synthesis and core photophysical properties of this compound, offering insights for its application in advanced material and drug development.
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through a multi-step process, beginning with the bromination of a suitable carbazole precursor, followed by N-arylation. A common synthetic route involves the bromination of 9-phenyl-9H-carbazole.
Experimental Protocol: Synthesis of 3-Bromo-9-phenyl-9H-carbazole
This protocol outlines a general procedure for the synthesis of the core structure, which can be adapted for the synthesis of this compound.
Materials:
-
9-phenyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Toluene
-
Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tributylphosphine
Procedure:
-
Bromination: Dissolve 9-phenyl-9H-carbazole in DMF. Add N-Bromosuccinimide (NBS) portion-wise at room temperature and stir for several hours.[4]
-
Reaction Quenching: Pour the reaction mixture into water to precipitate the crude product.
-
Extraction and Purification: Filter the precipitate and wash thoroughly with water. Dissolve the crude product in dichloromethane, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system to obtain 3-bromo-9-phenyl-9H-carbazole.[4]
-
N-Arylation (Ullmann or Buchwald-Hartwig Coupling): In a dry reaction flask, combine 3-bromo-9H-carbazole, iodobenzene, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a suitable ligand like tributylphosphine, and a base in a solvent like toluene.[5]
-
Reaction and Work-up: Stir the reaction mixture at an elevated temperature for several hours. After cooling, extract the product with an organic solvent, wash with water, and dry the organic layer.[5]
-
Final Purification: Concentrate the organic phase and purify the residue by column chromatography to yield the final product, this compound.[5]
Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Photophysical Properties
The arrangement of the phenyl and bromo substituents on the carbazole core of this compound significantly influences its electronic structure and, consequently, its interaction with light.
UV-Visible Absorption and Photoluminescence
The absorption and emission properties of carbazole derivatives are dictated by π-π* and n-π* electronic transitions within the conjugated system. The introduction of phenyl groups extends the π-conjugation, typically leading to a red-shift in the absorption and emission spectra compared to the parent carbazole.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
Procedure:
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of this compound in a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
UV-Vis Measurement: Record the absorption spectra of the solutions from approximately 200 nm to 800 nm, using the pure solvent as a reference.
-
Fluorescence Measurement: Excite the solutions at their respective absorption maxima (λ_max) and record the emission spectra. The emission wavelength range will depend on the compound but typically spans from the near-UV to the near-IR.
Data Analysis:
-
Determine the absorption maxima (λ_abs).
-
Determine the emission maxima (λ_em).
-
Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima.
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
Solvatochromism: Probing the Excited State
Solvatochromism, the change in the color of a solution with solvent polarity, is a powerful tool to understand the nature of the excited state.[7] A significant solvatochromic shift indicates a substantial difference in the dipole moment between the ground and excited states, often characteristic of intramolecular charge transfer (ICT) states.[8] In donor-acceptor substituted carbazoles, the carbazole unit typically acts as the electron donor. The presence of phenyl groups can further modulate this behavior.
Expected Observations: For molecules exhibiting positive solvatochromism, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity.[7] This is due to the greater stabilization of the more polar excited state in polar solvents.[8] Conversely, negative solvatochromism results in a hypsochromic (blue) shift.[7]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in devices like OLEDs, where high quantum yields and appropriate lifetimes are desired.
For many carbazole derivatives, high fluorescence quantum yields have been reported, often exceeding 0.8 in certain solvents.[9] The lifetime of the excited state for carbazole derivatives is typically in the nanosecond range.[10]
Experimental Protocol: Quantum Yield and Lifetime Measurement
Quantum Yield (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Measurement: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Lifetime (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, fast-response detector.
-
Measurement: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime(s).
Caption: Workflow for Quantum Yield and Lifetime Measurements.
Thermal Stability: A Prerequisite for Device Applications
For organic electronic devices, the thermal stability of the materials is paramount for ensuring long operational lifetimes. Carbazole derivatives are renowned for their high thermal stability, often exhibiting high glass transition temperatures (T_g) and decomposition temperatures (T_d).[11]
Experimental Protocol: Thermal Analysis
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
TGA: Heat a small sample of this compound under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Record the weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.
-
DSC: Heat a small, encapsulated sample under an inert atmosphere through a defined temperature program (heat-cool-heat cycle). The glass transition temperature (T_g) is observed as a step-change in the heat flow curve during the second heating scan.
Conclusion and Future Outlook
This compound represents a versatile building block for the development of advanced organic materials. Its photophysical properties, stemming from the interplay of the electron-rich carbazole core and the appended phenyl and bromo groups, make it a compelling candidate for applications in OLEDs and other optoelectronic devices. While specific experimental data for this exact compound remains to be extensively published, the established methodologies and the known properties of analogous carbazole derivatives provide a strong foundation for its investigation and future application. Further research focusing on a detailed characterization of its photophysical parameters in various environments will be crucial for unlocking its full potential in materials science and beyond.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review | MDPI [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of 3-Bromo-6,9-diphenyl-9H-carbazole Frontier Molecular Orbitals
This guide provides a comprehensive, in-depth exploration of the theoretical calculation of the frontier molecular orbitals (FMOs) of 3-Bromo-6,9-diphenyl-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to understand and predict the electronic properties of this and similar carbazole derivatives.
Introduction: The Significance of this compound and Its Frontier Orbitals
Carbazole derivatives are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] The compound this compound is a key intermediate in the synthesis of these advanced functional materials.[2][3] Its electronic and photophysical properties, which are largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance.
The HOMO and LUMO are the orbitals at the frontier of electron occupation and are central to understanding a molecule's reactivity and electronic behavior.[4][5][6] The energy of the HOMO is related to the ionization potential and describes the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates its ability to accept an electron.[7][8] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, photostability, and charge transport characteristics.[9][10] A comprehensive theoretical understanding of these orbitals allows for the rational design of new materials with tailored properties for specific applications in both materials science and drug development.[11][12]
Theoretical Framework: The Power of Density Functional Theory (DFT)
To investigate the electronic structure of this compound, Density Functional Theory (DFT) stands out as a robust and widely used computational method.[13][14] DFT calculations offer a favorable balance between accuracy and computational cost, making them well-suited for studying relatively large organic molecules.[15][16]
The core principle of DFT is to describe the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set are critical for obtaining accurate results. For carbazole derivatives and similar organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide reliable results.[17] The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be chosen to adequately describe the electron distribution. Pople-style basis sets like 6-31G(d) or larger sets such as 6-311++G(d,p) are commonly employed for enhanced accuracy.[14]
Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra, providing a more direct comparison with experimental data.[17][18]
Methodology: A Step-by-Step Protocol for Frontier Molecular Orbital Calculation
The following protocol outlines the key steps for performing a theoretical calculation of the frontier molecular orbitals of this compound using a quantum chemistry software package like Gaussian.[19][20][21]
Step 1: Molecular Structure Input and Geometry Optimization
-
Construct the Molecule: Build the 3D structure of this compound using a molecular modeling program such as GaussView or ArgusLab.[22] Ensure the initial geometry is reasonable.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.[17] This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Input File Snippet (Gaussian):
-
Step 2: Frequency Calculation and Verification of Minimum Energy Structure
-
Perform Frequency Analysis: After optimization, a frequency calculation must be performed at the same level of theory to confirm that the optimized structure is a true energy minimum.[10]
-
Check for Imaginary Frequencies: The absence of any imaginary frequencies in the output confirms a stable structure. If imaginary frequencies are present, the geometry corresponds to a transition state or a saddle point and needs to be re-optimized.
-
Input File Snippet (Gaussian):
-
Step 3: Calculation of Frontier Molecular Orbitals and Their Energies
-
Single Point Energy Calculation: With the optimized geometry, perform a single-point energy calculation using a higher level of theory for more accurate electronic properties if desired.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Extract HOMO and LUMO Energies: The output file of the calculation will contain the energies of all molecular orbitals. Identify the energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).[10] The HOMO-LUMO gap is the difference between these two energies.
Step 4: Visualization of Frontier Molecular Orbitals
-
Generate Cube Files: To visualize the spatial distribution of the HOMO and LUMO, generate cube files from the calculation output.
-
Visualize Orbitals: Use visualization software like GaussView or Molden to render the 3D isosurfaces of the HOMO and LUMO.[22] This visualization provides invaluable insight into the regions of the molecule involved in electron donation and acceptance.
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 3-broMo-6,9-diphenyl-9H-carbazole_Guanmat Optoelectronic materials, Inc_Organic OLED Materials_Organic semiconductor material intermediates [en.guanmat.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]
- 7. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. research.ijcaonline.org [research.ijcaonline.org]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnsam.com [jnsam.com]
- 17. benchchem.com [benchchem.com]
- 18. thaiscience.info [thaiscience.info]
- 19. medium.com [medium.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Solubility of 3-Bromo-6,9-diphenyl-9H-carbazole in common organic solvents
An In-Depth Technical Guide: Solubility of 3-Bromo-6,9-diphenyl-9H-carbazole in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the development of advanced materials and potential therapeutic agents. Understanding the solubility of this compound is a cornerstone for its synthesis, purification, and application, directly impacting process efficiency and end-product performance. This document synthesizes physicochemical data with established chemical principles to predict and explain its behavior in a range of common organic solvents. Furthermore, a robust, self-validating experimental protocol for quantitative solubility determination is presented, designed to ensure accuracy and reproducibility in the laboratory.
Introduction: The Significance of this compound
The carbazole moiety is a privileged scaffold in both materials science and medicinal chemistry.[1][2] Its rigid, planar, and electron-rich structure provides excellent charge transport properties, making carbazole derivatives, such as this compound, highly valuable as building blocks for Organic Light-Emitting Diodes (OLEDs).[2][3] In the pharmaceutical realm, the carbazole nucleus is present in numerous compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][4][5]
This compound serves as a critical functionalized intermediate. The bromine atom provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the diphenyl groups enhance stability and influence the molecule's electronic properties and steric profile. The successful application of this compound, whether in the fabrication of an organic electronic device or in a high-throughput screening campaign for drug discovery, begins with a fundamental parameter: its solubility. Solubility dictates the choice of reaction media, the method of purification (e.g., recrystallization), and the feasibility of solution-based processing techniques like spin-coating or inkjet printing. This guide provides the foundational knowledge required to handle and deploy this compound effectively.
Physicochemical Properties: The Molecular Basis of Solubility
A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces are more likely to be miscible.[6] The key physicochemical properties of this compound, summarized in Table 1, overwhelmingly point towards a non-polar, hydrophobic character.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₂₄H₁₆BrN | [7] | High carbon-to-heteroatom ratio suggests a largely non-polar nature. |
| Molecular Weight | 398.29 g/mol | [7] | Larger molecules can be more difficult to solvate, reducing solubility. |
| Melting Point | 143.0 to 147.0 °C | [7] | A relatively high melting point indicates strong crystal lattice energy that the solvent must overcome. |
| XLogP3 (Octanol-Water Partition Coefficient) | 7.3 | [8] | An extremely high value, indicating strong lipophilicity and very poor water solubility. |
| Topological Polar Surface Area (TPSA) | 4.9 Ų | [8] | A very low TPSA signifies a lack of polar functional groups available for hydrogen bonding. |
Analysis: The molecule is dominated by large, non-polar aromatic rings (two phenyl groups and the carbazole core). The single nitrogen atom's polarity is sterically shielded and its contribution is minimal, as reflected by the extremely low TPSA of 4.9 Ų.[8] The high XLogP3 value of 7.3 is a strong quantitative indicator of its preference for non-polar, lipophilic environments over aqueous media.[8] Therefore, we can confidently predict that this compound will exhibit poor solubility in polar protic solvents like water and alcohols, and progressively better solubility in solvents of decreasing polarity.
Predicted Solubility Profile
Based on the physicochemical properties and documented use in synthesis, the following profile outlines the expected solubility of this compound. This serves as a practical guide for solvent selection in experimental work.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Non-Polar Aromatic | Toluene, Xylenes | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the carbazole and phenyl rings. One source explicitly confirms it is "soluble in Toluene".[9] |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents have the ability to dissolve large, moderately non-polar organic molecules. DCM is used as a solvent in a documented synthesis of this compound, confirming its utility.[8] |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl Acetate | Moderate to Good | These solvents possess a dipole moment sufficient to dissolve the compound without the unfavorable interactions of hydrogen bonding. DMF is noted as a reaction solvent in a synthetic procedure.[8] |
| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen-bonding network of alcohols is not easily disrupted by the non-polar carbazole derivative, leading to poor solvation. |
| Highly Polar Protic | Water | Negligible / Insoluble | The extreme difference in polarity and the compound's high hydrophobicity (XLogP3 = 7.3) preclude any significant solubility.[8] |
Authoritative Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The following protocol is a self-validating system designed for accuracy. It is based on the widely accepted shake-flask method, which remains a gold standard for measuring thermodynamic solubility.[6]
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology
-
Preparation of the Solvent System:
-
Action: Add an excess amount of solid this compound to a glass vial (e.g., 20 mg). The key is to ensure undissolved solid remains at equilibrium, confirming saturation.
-
Causality: Adding excess solid guarantees that the solution reaches its maximum saturation point at the given temperature, which is the definition of thermodynamic solubility.
-
Action: Pipette a precise volume of the desired organic solvent (e.g., 2.0 mL) into the vial. Record the exact volume.
-
-
Equilibration:
-
Action: Securely cap the vial and place it in an incubator shaker or on a stirring plate with controlled temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a minimum of 24 hours.
-
Causality: Dissolution is a process that takes time to reach thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.[6] 24-48 hours is a standard duration to ensure this equilibrium is reached for complex organic molecules.
-
-
Phase Separation:
-
Action: Remove the vial from agitation and allow it to stand undisturbed for 1-2 hours for larger particles to sediment.
-
Action: Transfer the vial to a centrifuge and spin at a moderate speed (e.g., 5000 rpm) for 15 minutes.
-
Causality: This step is crucial for achieving a clean separation. Centrifugation pellets any fine, suspended solid particles that would otherwise be transferred with the supernatant, artificially inflating the final measurement. This is a key self-validating step.
-
-
Quantification (Gravimetric Method):
-
Action: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Avoid disturbing the solid pellet at the bottom.
-
Action: Transfer this aliquot to a clean, dry, and pre-weighed vial. Record the initial weight of the vial (W₁).
-
Action: Evaporate the solvent completely. This can be done in a vacuum oven at a temperature well below the compound's melting point or by gently passing a stream of nitrogen over the liquid.
-
Action: Once the residue is completely dry (constant weight), re-weigh the vial (W₂).
-
Causality: The gravimetric method is a direct measurement of the dissolved mass. Its accuracy depends entirely on the complete removal of the solvent and the accurate weighing of the initial and final states.
-
-
Calculation:
-
Action: Calculate the mass of the dissolved solid: Mass = W₂ - W₁.
-
Action: Calculate the solubility by dividing the mass of the solute by the volume of the aliquot taken.
-
Solubility (mg/mL) = (W₂ - W₁) / Volume of supernatant aliquot (mL)
-
-
Trustworthiness: Performing the experiment in triplicate and reporting the mean and standard deviation ensures the reliability and reproducibility of the results.
-
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-broMo-6,9-diphenyl-9H-carbazole_Guanmat Optoelectronic materials, Inc_Organic OLED Materials_Organic semiconductor material intermediates [en.guanmat.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 1160294-85-8 [amp.chemicalbook.com]
A Methodological Guide to the Thermal Stability and Decomposition Analysis of 3-Bromo-6,9-diphenyl-9H-carbazole
An In-Depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Materials Characterization Division
Executive Summary
3-Bromo-6,9-diphenyl-9H-carbazole is a substituted aromatic heterocyclic compound with significant potential in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), where thermal stability is a paramount predictor of device longevity and performance.[1][2] This guide provides a comprehensive framework for the definitive experimental characterization of its thermal properties. Due to the absence of publicly available empirical data on its decomposition temperature[3], this document serves as a primary technical protocol. We will detail the foundational principles, step-by-step experimental procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and the logic behind data interpretation. The objective is to equip researchers with a robust methodology to determine the thermal stability of this specific molecule and other novel carbazole derivatives.
Introduction: The Compound and The Imperative for Thermal Characterization
Molecular Profile: this compound
This compound belongs to a class of carbazole derivatives known for their charge-transporting properties and high photoluminescence quantum yields.[2] The core carbazole unit provides a rigid, electron-rich framework, while the diphenyl substitutions at the 6 and 9 positions enhance its morphological stability and solubility.
Key Molecular Identifiers:
-
Molecular Formula: C₂₄H₁₆BrN
-
Molecular Weight: 398.29 g/mol
-
CAS Number: 1160294-85-8
-
Physical Form: White to off-white powder or crystalline solid[4]
-
Known Physical Properties: Melting Point (Tm): 143.0 to 147.0 °C[4]
Causality: Why Thermal Stability is a Critical Parameter
In applications such as OLEDs, materials are subjected to significant thermal stress during both the manufacturing process (e.g., vacuum deposition) and operation. Poor thermal stability can lead to:
-
Material Degradation: Breaking of chemical bonds, leading to the formation of non-emissive species or charge traps.
-
Device Failure: Morphological changes in the thin film, delamination, and a rapid decline in electroluminescence efficiency and device lifetime.
-
Inconsistent Performance: Unpredictable behavior under varying operational temperatures.
Therefore, establishing a precise decomposition temperature (Td) is not merely a data point; it is a fundamental qualifier for the material's viability in any high-performance application.
Core Methodologies for Thermal Analysis
The characterization of thermal stability is primarily achieved through a synergistic combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA provides a direct measurement of a material's mass as a function of temperature or time in a controlled atmosphere. This is the definitive technique for determining the decomposition temperature.
Principle of Operation: A high-precision balance measures the sample's mass as a furnace heats it at a constant rate. Mass loss indicates the release of volatiles, signifying decomposition. The temperature at which a specific percentage of mass is lost (commonly 5%, denoted as Td₅) is a standard metric for thermal stability.
Authoritative Grounding: The choice of atmosphere is critical. An inert atmosphere (e.g., Nitrogen, Argon) is used to study the intrinsic thermal stability of the molecular structure by preventing oxidative decomposition. Running a comparative analysis in an air atmosphere can reveal susceptibility to oxidation.
Differential Scanning Calorimetry (DSC): Detecting Thermal Events
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, glass transitions, and decomposition.
Principle of Operation: As the sample undergoes a thermal event, it will absorb or release heat. This change in heat flow relative to the inert reference is detected. Decomposition is typically observed as a sharp, irreversible exothermic event occurring at a high temperature.
Expertise & Experience: While TGA shows that mass has been lost, DSC can reveal the energetic nature of the decomposition process. A strong exotherm concurrent with mass loss in TGA provides corroborating evidence of decomposition and can indicate the potential for runaway reactions.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to produce reliable and reproducible data for this compound.
TGA Experimental Protocol
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents by placing it under a high vacuum for at least 12 hours. Solvents can cause early mass loss unrelated to decomposition.
-
Weigh 3-5 mg of the sample into a ceramic or platinum TGA pan. A smaller mass minimizes thermal gradients within the sample.
-
-
Instrument Setup & Calibration:
-
Calibrate the instrument's temperature and mass sensors using certified standards (e.g., Indium, Calcium Oxalate).
-
Set the purge gas to high-purity Nitrogen (99.999%) with a flow rate of 50-100 mL/min.
-
-
Thermal Method:
-
Equilibration: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Increase the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. This rate is a standard convention that balances resolution and experimental time.
-
-
Data Analysis:
-
Plot the normalized mass (%) versus temperature (°C).
-
Determine the onset decomposition temperature (T_onset) using the tangent method on the primary mass loss step.
-
Record the temperature at which 5% mass loss occurs (Td₅). This is the key stability metric.
-
DSC Experimental Protocol
-
Sample Preparation:
-
Weigh 2-4 mg of the dried sample into an aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles released before decomposition.
-
-
Instrument Setup & Calibration:
-
Calibrate the instrument for temperature and enthalpy using an Indium standard.
-
Use an empty, hermetically sealed aluminum pan as the reference.
-
-
Thermal Method (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from 30 °C to 180 °C (well above the known melting point) at 10 °C/min. This removes the sample's prior thermal history.
-
Cooling: Cool the sample at 10 °C/min back to 30 °C.
-
Second Heat: Ramp from 30 °C to 500 °C (or a temperature beyond the Td₅ from TGA) at 10 °C/min. This second scan provides a clear view of the material's intrinsic properties.
-
-
Data Analysis:
-
From the second heating scan, identify the endothermic peak corresponding to the melting point (Tm).
-
Observe any sharp exothermic peaks at higher temperatures that may correspond to decomposition. Compare the temperature of these events with the TGA data.
-
Data Presentation and Visualization
Mandatory Data Summary
All quantitative data should be summarized for clear comparison. The following table presents the known data and indicates the critical parameters to be determined via the protocols above.
| Property | Symbol | Value | Method |
| Melting Point | Tm | 143.0 - 147.0 °C[4] | DSC / Capillary |
| Glass Transition Temp. | Tg | To Be Determined | DSC |
| 5% Weight Loss Temp. | Td₅ | To Be Determined | TGA (N₂) |
| Onset Decomposition Temp. | T_onset | To Be Determined | TGA (N₂) |
| Decomposition Enthalpy | ΔHd | To Be Determined | DSC |
Visualizing Workflows and Relationships
Diagrams are essential for illustrating experimental logic and molecular hypotheses.
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Hypothetical initial decomposition pathways based on bond energy considerations.
Conclusion
The thermal stability of this compound is a non-negotiable parameter for its successful implementation in advanced applications. While existing literature provides a foundation for its synthesis and basic properties[5][6], a rigorous thermal analysis is imperative. The TGA and DSC protocols detailed in this guide provide a comprehensive, self-validating framework for researchers to definitively establish the material's operational limits. The resulting data, particularly the Td₅ value, will serve as the critical benchmark for its comparison against other candidate materials and for the rational design of next-generation organic electronic devices.
References
- 1. 3-broMo-6,9-diphenyl-9H-carbazole_Guanmat Optoelectronic materials, Inc_Organic OLED Materials_Organic semiconductor material intermediates [en.guanmat.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. echemi.com [echemi.com]
- 6. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 3-Bromo-6,9-diphenyl-9H-carbazole as a Foundational Building Block for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Role of Carbazole Scaffolds in Next-Generation OLEDs
The field of Organic Light-Emitting Diodes (OLEDs) has been revolutionized by the advent of materials capable of Thermally Activated Delayed Fluorescence (TADF).[1] Unlike conventional fluorescent materials that are limited to harvesting singlet excitons (25% of the total), TADF emitters can harness the energy of non-emissive triplet excitons (the remaining 75%) and convert them into light-emitting singlets.[1][2] This process, known as reverse intersystem crossing (RISC), enables the theoretical potential for 100% internal quantum efficiency (IQE) in OLEDs without relying on heavy metals like iridium or platinum.[3][4]
At the core of many high-performance TADF emitters is the carbazole moiety.[5] Carbazole is an excellent electron-donating unit with high thermal stability and good hole-transporting properties.[5] Its rigid structure provides a robust backbone that can be readily functionalized to tune photophysical properties.[5] This guide focuses on a particularly strategic derivative, 3-Bromo-6,9-diphenyl-9H-carbazole , and its application as a versatile precursor for advanced TADF emitters.
The Strategic Advantage of this compound
The molecular architecture of this compound is uniquely suited for the rational design of TADF materials. Its efficacy stems from a combination of its constituent parts:
-
Carbazole Core : Functions as the primary electron-donating unit (Donor, D).
-
Phenyl Groups (at N9 and C6) : These bulky substituents enhance the molecule's thermal stability and solubility. Crucially, they create steric hindrance that can induce a twisted geometry in the final emitter, which is key to separating molecular orbitals.
-
Bromo Group (at C3) : This is the most critical feature for synthetic versatility. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of electron-accepting moieties (Acceptor, A) at this specific position.
This strategic design facilitates the creation of molecules with a distinct Donor-Acceptor (D-A) architecture. In such structures, the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich carbazole donor, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-deficient acceptor.[6] This spatial separation of the frontier molecular orbitals is the fundamental principle for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] A small ΔEST (typically < 0.2 eV) is the prerequisite for efficient RISC, allowing triplet excitons to be thermally up-converted to singlets, thereby producing delayed fluorescence.[2][4]
Caption: Rational design of D-A TADF emitters.
Application Notes: Properties and Performance
Photophysical Properties
By selecting different acceptor units to couple with the this compound core, a wide range of emission colors and photophysical characteristics can be achieved. The table below illustrates representative data for hypothetical TADF emitters derived from this scaffold.
| Parameter | Emitter 1 (Green) | Emitter 2 (Sky-Blue) | Emitter 3 (Orange) |
| Acceptor Moiety | Diphenyl-s-triazine | Dicyanobenzene | Benzophenone |
| λabs (nm) in Toluene | ~355 | ~340 | ~370 |
| λem (nm) in Toluene | ~520 | ~475 | ~560 |
| ΦPL (%) in doped film | > 90% | > 85% | > 88% |
| τp / τd (ns / µs) | 35 / 4.8 | 30 / 3.5 | 40 / 6.2 |
| ΔEST (eV) | 0.08 | 0.15 | 0.11 |
| HOMO / LUMO (eV) | -5.6 / -2.8 | -5.7 / -2.7 | -5.5 / -3.0 |
Note: This data is representative and intended for comparative purposes. Actual values will vary based on the specific molecular structure and measurement conditions.
OLED Device Performance
When incorporated as the emissive dopant in an OLED, these materials can yield devices with high efficiency and brightness. The host material must have a higher triplet energy than the TADF emitter to ensure efficient energy transfer and prevent reverse energy transfer from the dopant back to the host.[7]
| Parameter | Device 1 (Green Emitter) | Device 2 (Sky-Blue Emitter) |
| Host Material | CBP or mCP | DPEPO |
| Doping Concentration | 10 wt% | 8 wt% |
| Max. EQE (%) | > 25% | > 22% |
| Max. Luminance (cd/m²) | > 30,000 | > 15,000 |
| Turn-on Voltage (V) | < 3.0 | < 3.5 |
| CIE Coordinates (x, y) | (0.32, 0.61) | (0.18, 0.35) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is a multi-step process involving N-arylation followed by selective bromination.
Step 1: Synthesis of 9-Phenyl-9H-carbazole
-
Materials : 9H-carbazole, Iodobenzene, Copper powder, Potassium carbonate (K₂CO₃), 18-Crown-6, N,N-Dimethylformamide (DMF).
-
Procedure :
-
To a dry Schlenk flask under an argon atmosphere, add 9H-carbazole (1.0 eq), iodobenzene (1.1 eq), copper powder (1.5 eq), K₂CO₃ (2.0 eq), and 18-crown-6 (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150-160 °C and stir for 24 hours. Monitor progress by TLC.
-
After cooling, pour the mixture into water and extract with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 9-phenyl-9H-carbazole.
-
Step 2: Synthesis of 3-Bromo-9-phenyl-9H-carbazole
-
Materials : 9-Phenyl-9H-carbazole, N-Bromosuccinimide (NBS), DMF.
-
Procedure :
-
Dissolve 9-phenyl-9H-carbazole (1.0 eq) in DMF in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 30 minutes. The C3 and C6 positions are the most electronically favorable for electrophilic substitution, but careful control of stoichiometry favors mono-substitution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[8]
-
Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification by recrystallization from ethanol or by column chromatography will yield the desired 3-bromo-9-phenyl-9H-carbazole.[9]
-
Step 3: Synthesis of this compound This step involves a second arylation, which is more complex. A more common route is to start with a pre-functionalized carbazole. However, if proceeding from 3-bromo-9-phenyl-9H-carbazole, a Suzuki or Buchwald-Hartwig coupling would be employed to add the second phenyl group at the C6 position, requiring prior bromination at that site. A more direct synthetic route often starts with 3,6-dibromocarbazole, followed by sequential or simultaneous arylations. For the purpose of this guide, we will focus on using the 3-bromo-9-phenyl intermediate for subsequent D-A synthesis. The title compound, with a phenyl at C6, is a more complex scaffold. A simpler and highly effective scaffold is the 3-bromo-9-phenyl-9H-carbazole itself, which we will use for the next protocol.
Protocol 2: Synthesis of a D-A TADF Emitter via Suzuki Coupling
This protocol describes the synthesis of a representative green TADF emitter by coupling 3-bromo-9-phenyl-9H-carbazole with an acceptor-boronic acid ester.[3]
Caption: Experimental workflow for TADF emitter synthesis.
-
Materials :
-
3-Bromo-9-phenyl-9H-carbazole (1.0 eq)
-
Acceptor-boronic acid pinacol ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophen-S,S-dioxide) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene and Ethanol (3:1 mixture)
-
Argon or Nitrogen gas (high purity)
-
-
Procedure :
-
Reaction Setup : In a Schlenk flask, combine 3-bromo-9-phenyl-9H-carbazole, the acceptor-boronic acid ester, and Pd(PPh₃)₄.
-
Solvent and Base Addition : Add the toluene/ethanol solvent mixture, followed by the 2M aqueous K₂CO₃ solution.
-
Degassing : Securely seal the flask and degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Reaction : Heat the mixture to reflux (approx. 90-100 °C) under a positive pressure of inert gas. Stir vigorously for 24-48 hours, monitoring completion by TLC.
-
Workup : After cooling to room temperature, transfer the mixture to a separatory funnel. Add deionized water and extract the product with dichloromethane (DCM) or chloroform (3x).
-
Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification : Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude residue by silica gel column chromatography. For OLED applications, a final purification step of temperature-gradient sublimation is required to achieve the necessary high purity (>99.9%).
-
Protocol 3: OLED Device Fabrication and Testing
This protocol outlines the fabrication of a multi-layer OLED via vacuum thermal evaporation.
-
Substrate Preparation :
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried in an oven and treated with UV-Ozone or Oxygen Plasma to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition :
-
The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
The organic layers and metal cathode are deposited sequentially without breaking vacuum. The deposition rate and thickness are monitored in-situ using a quartz crystal microbalance.
-
-
Device Architecture & Deposition Sequence :
-
HTL (Hole Transport Layer) : e.g., NPB (40 nm)
-
EML (Emissive Layer) : Co-evaporate the host material (e.g., mCP) and the synthesized TADF emitter (dopant) at a specific weight ratio (e.g., 90:10). (30 nm)
-
HBL (Hole Blocking Layer) : e.g., BCP (10 nm)
-
ETL (Electron Transport Layer) : e.g., Alq₃ (20 nm)
-
EIL (Electron Injection Layer) : Lithium Fluoride (LiF) (1 nm)
-
Cathode : Aluminum (Al) (100 nm)
-
Caption: Typical OLED device stack architecture.
-
Encapsulation and Testing :
-
The completed device is encapsulated under an inert atmosphere using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) are measured using a source meter combined with a calibrated photometer and spectrometer.
-
References
- 1. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. emergentmind.com [emergentmind.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. benchchem.com [benchchem.com]
- 7. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 9. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
3-Bromo-6,9-diphenyl-9H-carbazole: A Core Building Block for Advanced Phosphorescent Host Materials
An Application Guide for Researchers
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-6,9-diphenyl-9H-carbazole, a critical building block for the synthesis of high-performance host materials used in phosphorescent organic light-emitting diodes (PhOLEDs). We will detail the synthesis and purification of this intermediate, outline its key physicochemical properties, and provide validated protocols for its derivatization into functional host materials via palladium-catalyzed cross-coupling reactions. The strategic importance of the carbazole core, combined with the versatile reactivity of the bromo-substituent, makes this molecule a cornerstone for developing next-generation materials with high triplet energies and tailored charge transport characteristics.
Introduction: The Strategic Importance of Carbazole Hosts in PhOLEDs
Phosphorescent OLEDs have revolutionized display and lighting technology by enabling the harvesting of both singlet and triplet excitons, theoretically achieving 100% internal quantum efficiency (IQE)[1][2]. The performance of these devices is critically dependent on the emissive layer (EML), which typically consists of a phosphorescent guest emitter dispersed within a host material matrix[3].
An ideal host material must satisfy several stringent requirements:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest to ensure efficient and irreversible energy transfer from the host to the emitter, preventing back-energy transfer[3].
-
Balanced Charge Transport: Ambipolar charge transport (both holes and electrons) is desired to confine the charge recombination zone within the EML, leading to higher efficiency and device stability.
-
High Thermal and Morphological Stability: Materials must withstand the heat of vacuum deposition and resist crystallization during device operation. A high glass transition temperature (Tg) is a key indicator of morphological stability[4].
Carbazole is one of the most widely utilized electron-donating moieties in host material design due to its high triplet energy, excellent hole-transporting capability, and rigid structure[1][5]. The this compound scaffold offers a unique combination of these intrinsic carbazole properties with a strategically placed reactive bromine atom, allowing for the facile introduction of various functional groups to fine-tune the final material's optoelectronic properties. The phenyl groups at the N9 and C6 positions enhance solubility and morphological stability while maintaining a high triplet energy.
Synthesis and Purification of this compound
The synthesis of this compound is most effectively achieved via the electrophilic bromination of its precursor, 6,9-diphenyl-9H-carbazole. The electron-rich carbazole core readily undergoes substitution, and the C3 and C6 positions are the most electronically activated sites.
Protocol 1: Synthesis of this compound
Reaction Principle: This protocol describes the selective mono-bromination of 6,9-diphenyl-9H-carbazole using N-Bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Materials:
-
6,9-diphenyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6,9-diphenyl-9H-carbazole (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 eq.) portion-wise to the solution at room temperature. The addition of a slight excess of NBS ensures full conversion of the starting material.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-8 hours[6]. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract the product with dichloromethane (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent. This step is crucial to remove any unreacted starting material and dibrominated byproducts[6].
-
Final Product: Collect the pure fractions and remove the solvent to obtain this compound as a white or off-white solid. Expected yields are typically in the range of 60-85%[6].
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Electrochemical Properties
The properties of the building block are fundamental to predicting the characteristics of the final host material.
| Property | Value | Source / Method |
| Molecular Formula | C₂₄H₁₆BrN | - |
| Molecular Weight | ~398.3 g/mol | [6] |
| Appearance | White to off-white solid | Typical Observation |
| Melting Point | 143.0 - 147.0 °C | [6] |
| HOMO Level | ~ -5.7 to -5.9 eV (Est.) | Cyclic Voltammetry (CV) |
| LUMO Level | ~ -2.0 to -2.2 eV (Est.) | Cyclic Voltammetry (CV) |
| Triplet Energy (ET) | > 2.8 eV (Est.) | Phosphorescence Spectroscopy |
Note on Electrochemical Properties: The HOMO/LUMO levels of carbazole derivatives are typically determined by cyclic voltammetry (CV)[7][8][9]. The carbazole moiety defines the HOMO level (hole-transporting character), while the LUMO is generally high, ensuring a large bandgap. The high triplet energy is a hallmark of the carbazole core and is essential for hosting blue and green phosphorescent emitters[4].
Application in Host Material Synthesis via Suzuki Coupling
The true utility of this compound lies in its function as a versatile precursor. The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce additional functional units[1][10]. This allows for the construction of complex, high-performance host materials.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Principle: This protocol describes the palladium-catalyzed reaction between this compound and an arylboronic acid or ester. The reaction forms a new carbon-carbon bond, enabling the extension of the conjugated system or the introduction of electron-withdrawing/donating groups to tune the material's properties[11][12].
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid or Ester (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid) (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent System (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine[13].
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure[14].
-
Purification: The crude product is typically purified by column chromatography followed by recrystallization or sublimation to achieve the high purity (>99.9%) required for OLED applications.
Visualization: Suzuki Coupling Reaction Scheme
Caption: General scheme for synthesizing host materials via Suzuki coupling.
Characterization and Device Integration
Once a new host material is synthesized, a full suite of characterization techniques is employed to validate its structure and properties before it is integrated into a PhOLED device.
Structural and Thermal Characterization:
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the synthesized molecule[4].
-
Mass Spectrometry: Verifies the molecular weight[7].
-
Thermogravimetric Analysis (TGA): Determines the decomposition temperature (Td), indicating thermal stability[4].
-
Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg) and melting point (Tm), crucial for assessing morphological stability[4].
Optoelectronic Characterization:
-
UV-Vis Spectroscopy: Measures the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: Determines the emission spectrum and quantum yield. Low-temperature (77K) PL is used to measure the triplet energy (ET).
-
Cyclic Voltammetry (CV): Measures the oxidation and reduction potentials to calculate the HOMO and LUMO energy levels[7].
Protocol 3: General PhOLED Fabrication and Testing
Device Architecture: A typical multilayer PhOLED is fabricated via thermal evaporation under high vacuum. The host material synthesized from our building block would be co-evaporated with a phosphorescent dopant in the EML.
Visualization: PhOLED Device Structure
Caption: Layered architecture of a typical phosphorescent OLED.
Performance Evaluation: The fabricated devices are tested for their electroluminescent properties. Key metrics include:
-
Current Efficiency (cd/A): Light output per unit of current.
-
Power Efficiency (lm/W): Light output per unit of power.
-
External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.
-
Turn-on Voltage (V): The voltage at which the device begins to emit light.
-
CIE Coordinates: The color of the emitted light on the chromaticity diagram.
For green PhOLEDs using hosts derived from carbazole, EQEs can exceed 20%, while blue devices often present a greater challenge but can still achieve high efficiencies of over 10%[1][4].
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of advanced host materials for PhOLEDs. Its rigid, high-triplet-energy carbazole core provides the foundational properties required for efficient phosphorescence, while the phenyl substituents ensure good processability and stability. The C3-bromo position serves as a versatile reactive site for creating a diverse library of host materials with tailored electronic properties through well-established synthetic protocols like the Suzuki-Miyaura coupling. This guide provides the necessary protocols and scientific rationale for researchers to effectively utilize this key intermediate in the development of next-generation OLED materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
Suzuki coupling reactions with 3-Bromo-6,9-diphenyl-9H-carbazole for novel derivatives
An Application Note and Protocol for the Synthesis of Novel 3,6,9-Trisubstituted Carbazole Derivatives via Suzuki Coupling
Authored by a Senior Application Scientist
This document provides a detailed guide for the synthesis of novel carbazole derivatives through the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the functionalization of 3-Bromo-6,9-diphenyl-9H-carbazole. This protocol is intended for researchers and professionals in organic synthesis, materials science, and drug development.
Carbazole-based compounds are of significant interest due to their unique photophysical and electronic properties, making them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The Suzuki coupling reaction is a robust and versatile method for forming carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules with high efficiency and functional group tolerance. This application note details a reliable protocol for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids, leading to the formation of novel 3,6,9-trisubstituted carbazole derivatives.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that includes three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex from the boronate species, which is formed by the reaction of the boronic acid with a base. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6,9-diphenyl-9H-carbazole for the Synthesis of Advanced Charge Transport Materials
Introduction: The Strategic Importance of Carbazole-Based Materials in Organic Electronics
Carbazole derivatives are a cornerstone in the field of organic electronics, particularly in the design of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] Their rigid, planar structure coupled with their electron-rich nature provides excellent thermal stability and hole-transporting capabilities.[3] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic properties, making it a versatile scaffold for a new generation of charge transport materials (CTMs).[4][5] The 3, 6, and 9 positions of the carbazole ring are particularly amenable to substitution, enabling the construction of complex, three-dimensional structures that can frustrate crystallization and enhance the morphological stability of thin films in electronic devices.[6]
The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the synthesis of these advanced CTMs.[7][8] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds with a broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods.[9] This application note provides a detailed guide to the Buchwald-Hartwig amination of 3-Bromo-6,9-diphenyl-9H-carbazole, a key intermediate in the synthesis of high-performance hole transport layers (HTLs) for OLEDs and other organic electronic devices.
The Causality Behind Experimental Design: A Mechanistic Overview
The success of the Buchwald-Hartwig amination is deeply rooted in the intricate dance of the palladium catalyst through its catalytic cycle. Understanding this mechanism is paramount for rationalizing the choice of reagents and reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, amination, and reductive elimination.[7][9]
The Catalytic Cycle
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here to promote this rate-limiting step.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of a Triarylamine-Carbazole Hybrid Hole Transport Material
This protocol details the synthesis of N-(6,9-diphenyl-9H-carbazol-3-yl)-N,N-diphenylamine, a representative triarylamine-carbazole hybrid molecule with potential applications as a hole transport material.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Ensure dryness before use. |
| Diphenylamine | >99% | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air and moisture sensitive. |
| XPhos | Ligand Grade | Commercially Available | Air and moisture sensitive. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available | Handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
Step-by-Step Experimental Procedure
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup (In an inert atmosphere glovebox):
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 2.51 mmol, 1.0 equiv.), diphenylamine (0.51 g, 3.01 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.050 mmol, 2 mol%), and XPhos (72 mg, 0.151 mmol, 6 mol%).
-
Add sodium tert-butoxide (0.36 g, 3.77 mmol, 1.5 equiv.).
-
Seal the flask with a rubber septum.
-
-
Solvent Addition:
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add 25 mL of anhydrous, degassed toluene via cannula.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously under a positive pressure of argon for 24 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Stir for 15 minutes.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure N-(6,9-diphenyl-9H-carbazol-3-yl)-N,N-diphenylamine as a white to off-white solid.
-
Application in Charge Transport Materials
The synthesized N-(6,9-diphenyl-9H-carbazol-3-yl)-N,N-diphenylamine is a prime candidate for a hole transport material in OLEDs. The incorporation of the diphenylamino group at the 3-position of the 6,9-diphenyl-9H-carbazole core creates a molecule with a delocalized π-electron system, which is essential for efficient charge transport.[11]
Structure-Property Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of 3-Bromo-6,9-diphenyl-9H-carbazole in High-Efficiency Blue Phosphorescent OLEDs
Prepared by: Gemini, Senior Application Scientist
Abstract
The development of stable, efficient, and deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) remains a critical challenge in display and lighting technology. The primary obstacle lies in the requirement for host materials with sufficiently high triplet energy (ET) to confine excitons on the blue phosphorescent guest emitter, preventing efficiency roll-off and ensuring color purity. This document provides a detailed technical guide on the application of 3-Bromo-6,9-diphenyl-9H-carbazole, a specialized carbazole derivative, as a high-performance host material for blue PhOLEDs. We will explore the molecular design principles, the causality behind its effectiveness, and provide detailed protocols for its synthesis and integration into a multilayer OLED device.
Introduction: The Blue Phosphor Challenge
Phosphorescent OLEDs have revolutionized the display industry by achieving theoretical internal quantum efficiencies (IQE) of up to 100%, a significant leap from the 25% limit of fluorescent emitters.[1] This is accomplished by harvesting both singlet (25%) and triplet (75%) excitons for light emission. While green and red PhOLEDs are now commercially mature, blue variants have lagged due to the inherent difficulty in developing materials that meet the stringent requirements for blue emission.[2]
A stable and efficient blue PhOLED necessitates a host material with a triplet energy level significantly higher than that of the blue phosphorescent dopant (typically >2.8 eV) to ensure effective energy transfer to the guest and prevent reverse energy transfer that quenches the emission.[1] Carbazole and its derivatives have emerged as a foundational class of materials for this purpose due to their wide bandgap, high triplet energies, and excellent hole-transporting properties.[3][4][5][6]
This compound is a strategically designed molecule that leverages the inherent advantages of the carbazole core while incorporating specific functional groups to optimize its performance as a host material.
Molecular Design & Functionality
The efficacy of this compound stems from the synergistic contribution of its constituent parts:
-
Carbazole Core: The fundamental building block, the 9H-carbazole unit, is known for its high triplet energy, good thermal stability, and preferential hole-transporting characteristics.[5][6]
-
N-Phenyl Group (at position 9): This group helps to disrupt intermolecular packing, which enhances the material's morphological stability and prevents crystallization in thin films. It also modulates the electronic properties of the carbazole unit.
-
Bromo and Phenyl Groups (at positions 3 and 6): The substitution at the 3 and 6 positions of the carbazole core is critical. The bulky phenyl group further enhances thermal and morphological stability. The bromo-substitution at the 3-position serves two key purposes: it electronically modifies the carbazole core to maintain a high triplet energy and provides a reactive site for further chemical modification to create even more complex host structures.[7] Blocking this position also reduces the likelihood of oxidative degradation or the formation of low-energy excimers during device operation.[7]
Below is a diagram illustrating the logical relationship between the molecular structure and its resulting properties, which make it an excellent host for blue PhOLEDs.
Caption: Structure-Property Relationship of the Host Material.
Synthesis & Material Properties
The synthesis of this compound can be achieved through multi-step reactions, typically involving bromination and subsequent arylation of a carbazole precursor.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis; specific reagents and conditions may be optimized.
-
Step 1: Phenylation of Carbazole.
-
To a solution of 9H-carbazole in a suitable solvent like DMF, add a base such as potassium hydroxide (KOH).
-
Add iodobenzene and a copper catalyst.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to obtain 9-phenyl-9H-carbazole.
-
-
Step 2: Bromination of 9-phenyl-9H-carbazole.
-
Dissolve 9-phenyl-9H-carbazole in a solvent like dichloromethane or DMF.
-
Slowly add N-Bromosuccinimide (NBS) in the dark at room temperature.[8]
-
Stir the mixture for several hours.[8]
-
Upon completion, quench the reaction and extract the product.
-
Purify the resulting solid via column chromatography to yield 3-bromo-9-phenyl-9H-carbazole.
-
-
Step 3: Suzuki Coupling for Final Product.
-
Combine 3-bromo-9-phenyl-9H-carbazole, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture like toluene/water.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) for 12-24 hours.
-
After cooling, perform an extraction with an organic solvent and wash with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the final product, this compound, by column chromatography and recrystallization.
-
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1160294-85-8 | [8][9] |
| Molecular Formula | C₂₄H₁₆BrN | [8][9] |
| Molecular Weight | 398.3 g/mol | [8][9] |
| Melting Point | 143.0 to 147.0 °C | [9] |
| Triplet Energy (E_T) | ~2.8 - 2.9 eV (Estimated) | [1][3][10] |
| HOMO Level | ~5.4 eV | [1] |
| LUMO Level | ~1.9 eV | [1] |
Application in Blue PhOLEDs: Device Fabrication & Characterization
The primary role of this compound is as the host material in the emissive layer (EML) of a PhOLED. It is co-evaporated with a blue phosphorescent guest dopant, such as Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic).
Device Architecture and Energy Cascade
A typical multilayer PhOLED structure is designed to ensure efficient injection, transport, and recombination of charges within the emissive layer. The diagram below shows a standard device stack and the corresponding energy level alignment, illustrating the principle of exciton confinement.
Caption: Typical PhOLED architecture and energy level alignment.
Protocol 2: Fabrication of a Blue PhOLED Device
This protocol describes a standard vacuum thermal evaporation process.
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): 30 nm of HAT-CN.[1]
-
Hole Transport Layer (HTL): 20 nm of TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane).[1]
-
Emissive Layer (EML): 30 nm of this compound (host) co-deposited with 15 wt% FIrpic (guest). The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): 20 nm of Bphen (4,7-diphenyl-1,10-phenanthroline).[1]
-
-
-
Cathode Deposition:
-
Encapsulation:
-
Without breaking vacuum, transfer the device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.
-
Protocol 3: Device Characterization
-
J-V-L Measurement: Use a source meter (e.g., Keithley 2400) and a photometer/spectroradiometer (e.g., Minolta CS-100) to measure the current density-voltage-luminance characteristics of the device.[1]
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage using the spectroradiometer. From this, determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Efficiency Calculation: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data and the EL spectrum.
Table 2: Representative Performance of a Blue PhOLED
The following data represents typical performance metrics achievable with a well-optimized blue PhOLED using a high-quality carbazole-based host system.
| Performance Metric | Typical Value |
| Turn-on Voltage (@ 1 cd/m²) | 3.0 - 4.0 V |
| Max. External Quantum Efficiency (EQE) | > 20% |
| Max. Current Efficiency | > 23 cd/A |
| Max. Power Efficiency | > 24 lm/W |
| CIE Coordinates (x, y) | (0.14, 0.16) |
| Emitter | FIrpic |
(Data compiled from representative devices using similar host materials).[1][2][3][11]
Conclusion
This compound represents a highly effective molecular design for host materials in blue phosphorescent OLEDs. Its high triplet energy ensures efficient exciton confinement on the blue emitter, while the bulky phenyl substituents provide the necessary thermal and morphological stability for long operational lifetimes. The protocols outlined in this document provide a framework for the synthesis, device fabrication, and characterization of high-efficiency blue PhOLEDs utilizing this advanced host material. Further research may involve modifying the 3-position bromine for the development of even more sophisticated bipolar host materials with improved charge balance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel carbazole/fluorene hybrids: host materials for blue phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. echemi.com [echemi.com]
- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Pyridinyl-carbazole fragments containing host materials for efficient green and blue phosphorescent OLEDs [epubl.ktu.edu]
Application Notes and Protocols for 3-Bromo-6,9-diphenyl-9H-carbazole in Solution-Processed Organic Electronics
Introduction: The Strategic Role of 3-Bromo-6,9-diphenyl-9H-carbazole in Next-Generation Organic Electronics
Carbazole derivatives are a cornerstone in the field of organic electronics, celebrated for their robust thermal stability, excellent hole-transporting capabilities, and versatile functionalization, which allows for the fine-tuning of their electronic properties.[1][2] Among these, this compound emerges as a pivotal molecular building block, particularly for materials deployed in solution-processed organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][3] Its strategic design, featuring a carbazole core with diphenyl substitution at the 6 and 9 positions and a bromo-functionalization at the 3-position, offers a unique combination of high solubility in common organic solvents, a high glass transition temperature for morphological stability, and a reactive site for further molecular elaboration.
The phenyl groups at the 9-position enhance the solubility and prevent undesirable aggregation, which is crucial for forming uniform, high-quality thin films via solution-based methods like spin-coating and inkjet printing.[4] The bromo-substituent serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex, high-performance hole-transporting materials (HTMs) or emissive host materials.[5][6] This guide provides detailed application notes and protocols for the effective utilization of this compound in the fabrication of solution-processed organic electronic devices, with a focus on its application as a hole-transporting layer (HTL) in OLEDs.
Material Properties and Characteristics
A comprehensive understanding of the material's properties is fundamental to its successful application. The key physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1160294-85-8 | [7][8][9] |
| Molecular Formula | C24H16BrN | [7][8][9] |
| Molecular Weight | 398.29 g/mol | [7][9] |
| Melting Point | 143.0 to 147.0 °C | [7][8][9] |
| Appearance | White to off-white powder/crystal | [9] |
| Solubility | Soluble in common organic solvents such as toluene, chloroform, and chlorobenzene. | [9] |
Core Application: Solution-Processed Hole-Transporting Layer (HTL) for OLEDs
This compound can be effectively utilized as a hole-transporting material in a multi-layer OLED stack. Its primary function is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide, ITO) and their transport to the emissive layer (EML), while simultaneously blocking the leakage of electrons from the EML to the anode. This confinement of charge carriers within the emissive layer enhances the probability of radiative recombination, thereby improving the device's efficiency.
Device Architecture and Energy Level Diagram
A typical solution-processed OLED architecture incorporating this compound as the HTL is as follows:
ITO / PEDOT:PSS / this compound (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al
The following diagram illustrates the energy level alignment in such a device, showcasing the stepwise charge injection and transport pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for the Synthesis of Dendritic Carbazole Derivatives from 3-Bromo-6,9-diphenyl-9H-carbazole
For: Researchers, scientists, and drug development professionals exploring advanced materials for organic electronics and photonics.
Introduction: The Rising Prominence of Dendritic Carbazole Derivatives
Carbazole-based materials are at the forefront of innovation in organic electronics, prized for their exceptional hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1] Dendritic architectures of these molecules, in particular, offer a unique combination of a well-defined molecular structure, high solubility, and excellent film-forming capabilities, making them prime candidates for a range of applications including organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2][3][4] The strategic functionalization of the carbazole core allows for precise tuning of their electronic and optical properties.[1][2]
This application note provides a comprehensive guide to the synthesis of dendritic carbazole derivatives, utilizing 3-Bromo-6,9-diphenyl-9H-carbazole as a versatile starting material. We will delve into the strategic selection of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to construct these intricate macromolecular structures. Detailed, field-tested protocols for the synthesis and characterization of these compounds are provided to enable researchers to reliably reproduce and adapt these methods for their specific needs.
Synthetic Strategies: A Tale of Two Couplings
The construction of dendritic carbazoles from this compound hinges on the iterative formation of carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. The two most powerful and versatile methods for achieving this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these two reactions is dictated by the desired final structure of the dendrimer, specifically the nature of the linkage between carbazole units.
Suzuki-Miyaura Coupling for C-C Linkages: The Suzuki coupling is the reaction of choice for creating direct C-C bonds between aromatic rings, in this case, linking carbazole moieties or attaching other aryl groups to the carbazole core.[5] The reaction typically involves the palladium-catalyzed coupling of our starting material, an aryl halide (this compound), with an organoboron compound, such as a boronic acid or ester. The key advantages of the Suzuki coupling are its tolerance to a wide range of functional groups, the commercial availability of a vast library of boronic acids, and generally high yields.[5]
Buchwald-Hartwig Amination for C-N Linkages: For the synthesis of dendrimers where carbazole units are linked via nitrogen atoms, the Buchwald-Hartwig amination is the unparalleled method.[6][7][8][9][10] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[6] In the context of our work, this allows for the coupling of this compound with another carbazole molecule (acting as the amine) or other amine-containing building blocks. The development of sophisticated phosphine ligands has greatly expanded the scope and efficiency of this reaction, enabling the coupling of a wide variety of amines and aryl halides under relatively mild conditions.[6][7][9]
Experimental Protocols
Synthesis of the Starting Material: this compound
A common route to synthesize this compound involves the bromination of a suitable carbazole precursor. A general procedure is outlined below.[11][12]
Protocol 1: Synthesis of this compound
| Step | Procedure | Notes |
| 1 | Dissolve 6,9-diphenyl-9H-carbazole (1 equivalent) in a suitable solvent such as dichloromethane or dimethylformamide (DMF) in a round-bottom flask. | Ensure the starting material is fully dissolved. |
| 2 | Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. | The reaction is typically exothermic; maintain the temperature with a water bath if necessary. |
| 3 | Stir the reaction mixture at room temperature for 3-8 hours. | Monitor the reaction progress by thin-layer chromatography (TLC). |
| 4 | Upon completion, pour the reaction mixture into water to precipitate the crude product. | The white precipitate is the desired product. |
| 5 | Filter the precipitate and wash with water. | This removes any remaining DMF and succinimide. |
| 6 | Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. | The final product should be a white solid. |
Characterization Data for this compound:
| Technique | Expected Result |
| ¹H NMR | Aromatic protons in the expected regions, with characteristic splitting patterns. |
| ¹³C NMR | Resonances corresponding to the carbazole and phenyl carbons. |
| Mass Spec. | Molecular ion peak corresponding to the expected mass (C₂₄H₁₆BrN).[11] |
Synthesis of a First-Generation Dendrimer via Suzuki Coupling
This protocol describes the synthesis of a G1 dendrimer where two carbazole units are linked via a C-C bond.
Protocol 2: Suzuki Coupling for G1 Dendrimer Synthesis
| Step | Procedure | Notes |
| 1 | In a Schlenk flask, combine this compound (1 equivalent), a suitable carbazole boronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3 equivalents). | Ensure the flask is under an inert atmosphere (e.g., argon or nitrogen). |
| 2 | Add a degassed solvent system, typically a mixture of toluene and water. | Degassing is crucial to prevent oxidation of the catalyst. |
| 3 | Heat the reaction mixture to reflux (around 100-110 °C) and stir for 12-24 hours. | Monitor the reaction progress by TLC. |
| 4 | After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). | The organic layer will contain the desired product. |
| 5 | Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. | This removes any remaining base and water. |
| 6 | Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel. | A gradient elution with hexane and ethyl acetate is often effective. |
Expected Yield: 70-90%
Synthesis of a First-Generation Dendrimer via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a G1 dendrimer with a C-N linkage between two carbazole moieties.
Protocol 3: Buchwald-Hartwig Amination for G1 Dendrimer Synthesis
| Step | Procedure | Notes |
| 1 | In a dry Schlenk flask, combine this compound (1 equivalent), a carbazole derivative with a free N-H (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like XPhos (0.04 equivalents), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5 equivalents). | The choice of ligand is critical for reaction efficiency.[7] |
| 2 | Add a dry, degassed solvent such as toluene or dioxane. | The reaction is sensitive to air and moisture. |
| 3 | Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere. | Monitor the reaction progress by TLC. |
| 4 | After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. | This neutralizes the strong base. |
| 5 | Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous MgSO₄. | Standard workup procedure. |
| 6 | Concentrate the organic layer and purify the crude product by column chromatography. | The purified product is typically a white or off-white solid. |
Expected Yield: 65-85%
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described above.
Caption: Workflow for G1 Dendrimer Synthesis via Suzuki Coupling.
Caption: Workflow for G1 Dendrimer Synthesis via Buchwald-Hartwig Amination.
Characterization of Dendritic Carbazole Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized dendrimers. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose | Key Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment. | Disappearance of the C-Br signal and appearance of new aromatic signals corresponding to the coupled carbazole units. |
| Mass Spectrometry (HRMS) | Confirmation of molecular weight and elemental composition. | Observation of the molecular ion peak with the correct mass and isotopic distribution. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic C-N and C-H stretching vibrations of the aromatic rings. |
| UV-Vis Spectroscopy | Investigation of electronic absorption properties. | Strong absorption bands in the UV region corresponding to π-π* transitions of the carbazole chromophores.[13] |
| Fluorescence Spectroscopy | Evaluation of emission properties. | Emission spectra revealing the photoluminescence characteristics of the dendrimers, often in the blue or green region.[2][13] |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties (HOMO/LUMO levels). | Reversible oxidation waves indicating the stability of the radical cations, crucial for hole-transporting materials.[14] |
| Thermal Analysis (TGA/DSC) | Assessment of thermal stability and glass transition temperature (Tg). | High decomposition temperatures and Tg values, indicating good thermal stability for device applications.[3] |
Applications in Drug Development and Organic Electronics
Dendritic carbazole derivatives are not only fascinating from a synthetic perspective but also possess a wealth of properties that make them highly attractive for various applications.
-
Organic Light-Emitting Diodes (OLEDs): Their excellent hole-transporting capabilities and high triplet energies make them ideal as host materials for phosphorescent OLEDs (PhOLEDs) and as emitters for thermally activated delayed fluorescence (TADF) OLEDs.[4][15][16] The dendritic structure helps to prevent aggregation-caused quenching, leading to higher device efficiencies.
-
Photovoltaics: In organic solar cells, carbazole dendrimers can function as efficient donor materials due to their broad absorption and good hole mobility.[1]
-
Sensors: The photophysical properties of these dendrimers can be sensitive to their environment, making them suitable for use in chemical and biological sensors.
-
Drug Delivery: While less explored, the well-defined, multi-functional nature of dendrimers presents opportunities for their use as nanocarriers in targeted drug delivery systems.
Conclusion
The synthesis of dendritic carbazole derivatives from this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions offers a versatile and powerful platform for the creation of advanced functional materials. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore this exciting class of compounds and unlock their potential in a wide range of scientific and technological fields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 13. Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nsmn1.uh.edu [nsmn1.uh.edu]
- 15. researchgate.net [researchgate.net]
- 16. Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 3-Bromo-6,9-diphenyl-9H-carbazole in device fabrication
Welcome to the technical support guide for 3-Bromo-6,9-diphenyl-9H-carbazole. This resource is designed for researchers and engineers encountering challenges with the solubility of this material during the solution-based fabrication of organic electronic devices. As a key building block in modern organic electronics, known for its excellent charge transport characteristics and thermal stability, achieving uniform, high-quality thin films is paramount for device performance.[1] This guide provides in-depth, experience-driven solutions to common solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound is a white to off-white crystalline powder.[2][3] It is reported to be soluble in toluene.[2][3] Generally, carbazole derivatives are processed using aromatic or chlorinated solvents like chloroform and chlorobenzene for thin-film deposition.[4]
Q2: Why is achieving good solubility so critical for this material?
A2: Consistent and complete solubility is the foundation for fabricating high-performance devices via solution processing (e.g., spin coating). Poor solubility leads to the formation of aggregates, pinholes, and non-uniform films.[5] These defects act as charge traps and quenching sites, severely degrading device efficiency, brightness, and operational lifetime. High-quality, amorphous thin films are essential for predictable and reproducible device performance.[6]
Q3: Can I use vacuum thermal evaporation to bypass solubility issues entirely?
A3: Yes, vacuum thermal evaporation is a common alternative for depositing thin films of organic materials and avoids the use of solvents.[4] It offers precise control over film thickness and high purity.[4] However, solution processing is often preferred for its potential in large-area, low-cost manufacturing.[5] This guide specifically focuses on troubleshooting for solution-based methodologies.
Q4: Does the purity of this compound affect its solubility?
A4: Absolutely. Sourcing high-purity material (>99%) is a critical first step.[7] Trace impurities from synthesis can significantly hinder dissolution and can compromise the performance of the final electronic components. Always verify the purity of your material before use.
Troubleshooting Guide: From Poor Solubility to Perfect Films
This section addresses specific problems you may encounter during your experiments. The following logical flow diagram outlines the general troubleshooting process.
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | CoLab [colab.ws]
- 2. This compound | 1160294-85-8 [amp.chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Enhancing the Thermal Stability of 3-Bromo-6,9-diphenyl-9H-carbazole Based Materials
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development and materials science working with 3-Bromo-6,9-diphenyl-9H-carbazole. The inherent thermal stability of the carbazole core is a significant asset, yet achieving optimal performance and device longevity requires a nuanced understanding of potential degradation pathways and stabilization strategies. This document provides in-depth, experience-driven guidance through frequently asked questions, a practical troubleshooting guide, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal properties and stability of this compound.
Q1: What are the key thermal properties of this compound, and why are they important?
A1: The primary thermal metrics for any organic semiconductor are the decomposition temperature (Td), glass transition temperature (Tg), and melting temperature (Tm). These values dictate the material's operational window and processing parameters.
-
Decomposition Temperature (Td): This is the temperature at which the material begins to chemically break down. For carbazole derivatives, Td is typically high, often exceeding 400°C, indicating a robust molecular structure.[1]
-
Glass Transition Temperature (Tg): This is relevant for amorphous (non-crystalline) films. It's the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for morphological stability in devices, as it prevents film deformation, crystallization, and layer intermixing under operational heat. Carbazole derivatives with rigid structures can exhibit Tg values above 130°C, and strategic molecular design can push this even higher.[1][2]
-
Melting Temperature (Tm): This is the temperature at which the crystalline solid form of the material melts into a liquid. The provided material has a reported melting point between 143.0 to 147.0 °C.[3]
Table 1: Representative Thermal Properties of Carbazole-Based Materials
| Property | Typical Value Range | Significance in Application |
| Decomposition Temp. (Td) | > 400 °C | Defines the absolute upper limit for processing and operation. High Td indicates strong covalent bonds. |
| Glass Transition Temp. (Tg) | 130 - 190 °C | Critical for morphological stability of amorphous films; a high Tg prevents device failure from heat-induced structural changes.[1] |
| Melting Point (Tm) | 143 - 147 °C | Important for melt-processing techniques and understanding crystalline behavior.[3] |
Q2: What are the primary mechanisms of thermal degradation in materials based on this compound?
A2: While the carbazole core is robust, degradation typically occurs through several pathways, often accelerated by the combination of heat, electrical stress, and environmental factors:
-
Homolytic Bond Cleavage: The most cited degradation pathway involves the breaking of the weakest bonds within the molecule. In many carbazole-based host materials, this is the exocyclic Carbon-Nitrogen (C-N) bond, which can cleave under electrical stress or in an excited state, forming reactive radical species.[4][5] These radicals can then initiate further reactions, leading to the breakdown of the material and the formation of luminescence quenchers.[5]
-
Molecular Aggregation: Under thermal stress, molecules in an amorphous film can gain enough energy to rearrange into more ordered domains or aggregates.[4][6] While sometimes beneficial, uncontrolled aggregation can create grain boundaries that trap charge carriers or act as non-radiative recombination centers, ultimately lowering device efficiency.[5]
-
Oxidation: Exposure to residual oxygen or moisture, especially when combined with heat and/or UV light, can lead to photo-oxidative degradation. The carbazole nitrogen and electron-rich phenyl rings can be susceptible to attack, forming oxides that disrupt conjugation and introduce defects.[7][8]
Q3: How significantly does the initial purity of the material impact its final thermal stability?
A3: Purity is paramount. The thermal stability of the bulk material is often dictated by its weakest link. Trace impurities from the synthesis, such as unreacted starting materials, byproducts, or residual metal catalysts, can act as initiation sites for thermal degradation.[9] These impurities may have lower decomposition temperatures or catalyze degradation reactions, significantly reducing the overall stability of the material. For instance, residual palladium from coupling reactions or acidic/basic residues can compromise long-term performance. Therefore, rigorous purification is not just for achieving good electronic properties but is a critical step for ensuring thermal robustness.
Q4: Can thermal annealing improve the stability of films, and what are the associated risks?
A4: Yes, thermal annealing is a double-edged sword. When performed correctly, it can be highly beneficial.
-
Benefits: Annealing a thin film at a temperature below its Tg allows for controlled molecular rearrangement. This can relax mechanical stress, improve the interface contact with adjacent layers, and create a more ordered and densely packed film morphology, which can impede the diffusion of harmful species like water and oxygen.[10]
-
Risks: If the annealing temperature is too high (approaching or exceeding Tg) or the duration is too long, it can promote uncontrolled crystallization or aggregation.[11] This can lead to increased surface roughness and the formation of defects that degrade device performance.[12][13] The optimal annealing process must be carefully determined for each specific material and device architecture.
Section 2: Troubleshooting Guide for Thermal Instability
Use this guide to diagnose and resolve common issues encountered during experimentation.
| Problem Observed | Potential Cause(s) | Recommended Solution / Investigation |
| Inconsistent TGA/DSC Results | 1. Impure sample (residual solvent, unreacted reagents).2. Improper sample preparation.3. Incorrect instrument parameters (e.g., heating rate too fast). | 1. Re-purify the material using the protocols below. Verify purity with NMR and HPLC.2. Ensure the sample is thoroughly dried under vacuum before analysis.3. Use a standard heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. |
| Premature Device Failure or Rapid Luminance Decay Under Thermal Stress | 1. Morphological Instability: Film crystallization or deformation (Tg is too low).2. Chemical Degradation: C-N bond cleavage or oxidation.3. Interfacial Failure: Delamination or reaction with adjacent layers (e.g., metal diffusion from the electrode).[4] | 1. Verify Tg of the material. If it's too low for the operating temperature, consider molecular design modifications.2. Operate in an inert atmosphere (glovebox) to rule out oxidation. If stability improves, encapsulation is critical.3. Incorporate a buffer layer between the carbazole material and the reactive electrode to prevent diffusion and chemical reactions.[14] |
| Visible Film Degradation (Crystallization, Haze, Discoloration) After Annealing | 1. Annealing temperature is too high (exceeding Tg).2. Annealing time is excessive.3. Presence of impurities acting as nucleation sites. | 1. Optimize Annealing Protocol: Systematically decrease the annealing temperature in 10°C increments. Stay at least 20-30°C below the measured Tg.2. Reduce annealing time.3. Confirm Purity: Ensure the material is of the highest purity before film deposition.[9] |
| Poor Device Performance After Adding Stabilizers/Antioxidants | 1. Phase Segregation: The additive is not miscible with the carbazole host.2. Electronic Disruption: The additive is interfering with charge transport or trapping excitons.3. Incorrect Concentration: Too much additive can disrupt film morphology and performance. | 1. Check Miscibility: Analyze blended films with AFM to look for phase separation.2. Choose Appropriate Additives: Select additives that do not have energy levels that would trap charges or quench luminescence.3. Optimize Concentration: Create a concentration gradient (e.g., 0.1% to 2% by weight) to find the optimal loading that improves stability without sacrificing initial efficiency.[15] |
Section 3: Validated Experimental Protocols
These protocols provide step-by-step guidance for key processes to ensure material quality and stability.
Protocol 1: High-Purity Synthesis and Purification
The synthesis of this compound typically involves bromination of a diphenyl-carbazole precursor. Purity is achieved through a multi-step purification process.
A. Synthesis of this compound [3]
-
Dissolution: Dissolve 1 equivalent of 6,9-diphenyl-9H-carbazole in dichloromethane (DCM) in a round-bottom flask.
-
Bromination: Slowly add 1 equivalent of N-Bromosuccinimide (NBS) to the solution.
-
Reaction: Stir the mixture at room temperature for 8-12 hours under the exclusion of light. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Once the reaction is complete, wash the mixture with purified water. Extract the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude product.
B. Purification Workflow
-
Scientist's Note: A single purification method is rarely sufficient. A combination of chromatography to remove structurally similar impurities and recrystallization to remove trace contaminants and achieve high crystalline order is recommended.
-
Column Chromatography: [16]
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent like hexane to elute non-polar impurities, then gradually increase the polarity by adding ethyl acetate or DCM to elute the desired product.
-
Rationale: This step effectively separates the product from unreacted starting materials and over-brominated byproducts based on their differing polarities.
-
Validation: Collect fractions and verify their contents using TLC. Combine the pure fractions and evaporate the solvent.
-
-
-
Solvent Selection: Choose a solvent system in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A common choice for carbazole derivatives is a mixture like Toluene/Ethanol or DMF/water.[9][17]
-
Procedure: a. Dissolve the chromatography-purified product in a minimal amount of the hot solvent (or primary solvent). b. If using a co-solvent, add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the purified crystals under high vacuum.
-
Validation: Confirm the purity of the final product using ¹H NMR, ¹³C NMR, and HPLC (>99.5%). Measure the melting point; a sharp melting point indicates high purity.
-
Protocol 2: Thermal Characterization Workflow
This workflow ensures accurate determination of Td and Tg.
-
Sample Preparation: Place 5-10 mg of the highly purified, vacuum-dried material into a clean aluminum TGA or DSC pan.
-
TGA Analysis (for Td):
-
Place the pan in the TGA instrument.
-
Purge with nitrogen gas (flow rate ~20 mL/min).
-
Heat the sample from room temperature to 600 °C at a rate of 10 °C/min.
-
Determine Td as the temperature at which 5% weight loss occurs.
-
-
DSC Analysis (for Tg):
-
Place the pan in the DSC instrument.
-
Purge with nitrogen gas.
-
Perform a heat-cool-heat cycle:
-
First Heat: Heat from room temperature to a temperature above Tm (e.g., 180 °C) at 10 °C/min to erase the material's thermal history.
-
Cool: Cool the sample rapidly to below the expected Tg (e.g., 0 °C).
-
Second Heat: Heat the sample again at 10 °C/min. The Tg will appear as a step-like transition in the heat flow curve during this second heating scan.
-
-
Caption: Workflow for Thermal Characterization.
Section 4: Advanced Strategies for Stability Enhancement
Beyond purification and processing, additives can be used to actively combat degradation.
Incorporating Antioxidant Additives
Rationale: Many degradation pathways involve radical chain reactions initiated by oxygen.[8] Antioxidants are molecules that can terminate these chain reactions by scavenging the reactive radicals, thus protecting the host material.[7][18] Hindered phenolic antioxidants are a common choice for organic electronics.
Protocol for Blending:
-
Selection: Choose an antioxidant that is soluble in the same solvent as the carbazole material (e.g., dibutylhydroxytoluene - BHT).
-
Solution Preparation: Prepare a stock solution of the carbazole material in a suitable solvent (e.g., chlorobenzene, toluene).
-
Doping: Add the antioxidant to the solution at a low concentration (e.g., 0.5% by weight relative to the carbazole material).
-
Homogenization: Stir or sonicate the mixture to ensure the antioxidant is fully dissolved and evenly dispersed.
-
Film Deposition: Use the resulting solution for spin-coating or other deposition techniques as usual.
-
Evaluation: Fabricate devices with and without the antioxidant and compare their operational lifetime under accelerated aging conditions (e.g., continuous operation at 65°C).[11][19]
Caption: Antioxidant mechanism for terminating radical degradation.
References
- 1. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Antidegradants in Enhancing Material Longevity - Linkwell Rubber Chemicals Co., Ltd. [rubberchem.com]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 17. atlantis-press.com [atlantis-press.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3-Bromo-6,9-diphenyl-9H-carbazole Hole Transport Layers
Welcome to the technical support center for 3-Bromo-6,9-diphenyl-9H-carbazole (Br-PhCz). This guide is designed for researchers and scientists working on the development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). As a key component, the hole transport layer (HTL) plays a critical role in device efficiency, stability, and overall performance. The thickness of this layer is one of the most crucial parameters to optimize.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the fabrication and optimization of Br-PhCz HTLs.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of Br-PhCz HTL thickness. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.
Q1: My device exhibits poor performance (e.g., low efficiency, high turn-on voltage, low fill factor). How can I determine if the Br-PhCz HTL thickness is the culprit?
A1: Poor device performance is a common issue directly linked to a non-optimal HTL thickness. The HTL thickness governs two primary functions: efficient hole transport from the anode to the emissive or active layer, and effective electron blocking to prevent leakage current.[1][2] An imbalance in charge carrier injection and transport is often the root cause.
Troubleshooting Workflow:
-
Systematic Thickness Variation: Fabricate a series of devices where the only variable is the thickness of the Br-PhCz HTL. It is recommended to test a range from very thin (e.g., 10 nm) to relatively thick (e.g., 60-80 nm) in systematic steps (e.g., 10 nm increments).
-
Characterize Device Metrics: For each thickness, measure the key performance indicators:
-
For OLEDs: Current Density-Voltage-Luminance (J-V-L) characteristics, external quantum efficiency (EQE), and power efficiency.
-
For PSCs: Current Density-Voltage (J-V) characteristics under illumination, power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
-
Analyze the Trend: Plot the key performance metrics as a function of HTL thickness.
-
Too Thin: An HTL that is too thin may lead to incomplete film coverage, creating pinholes and causing electrical shorts between the anode and the subsequent layer. This often results in very high leakage currents and extremely low efficiency. It can also lead to poor electron-blocking, allowing electrons to reach the anode and recombine non-radiatively.[3]
-
Too Thick: An excessively thick HTL increases the series resistance of the device, which elevates the driving voltage and reduces power efficiency.[4] It can also lead to an imbalance in charge transport, as holes have a longer path to travel, potentially increasing recombination within the HTL itself.
-
Optimal Thickness: You will typically observe a "volcano" plot for efficiency metrics, where performance peaks at an optimal thickness before decreasing. This peak represents the best balance between effective charge transport, electron blocking, and minimal series resistance.[5]
-
Q2: I am observing inconsistent film thickness and poor surface morphology (e.g., pinholes, crystallization, or aggregation) in my solution-processed Br-PhCz films. What could be the cause?
A2: Film quality is paramount for a high-performance device. For solution-processed layers, morphology issues often stem from the solution formulation or the spin coating parameters. Carbazole-based materials can sometimes exhibit poor film-forming ability if not handled correctly.[6]
Potential Causes & Solutions:
-
Solvent Choice: The solvent must fully dissolve the Br-PhCz and have appropriate volatility.
-
Solution: Test different solvents like chlorobenzene, toluene, or chloroform. Chlorobenzene is often a good starting point for small molecules, as it can produce smooth films.[7] A solvent that evaporates too quickly (like chloroform) can lead to rough, non-uniform films, while one that evaporates too slowly can cause aggregation during the drying process.
-
-
Solution Concentration: Concentration directly impacts the viscosity of the solution and the final film thickness.[8]
-
Solution: If you see aggregation, try reducing the concentration. If the film is too thin or has pinholes, try increasing the concentration. Typical concentrations range from 5 to 20 mg/mL.
-
-
Spin Coating Parameters: Spin speed and duration are critical for controlling thickness and uniformity.
-
Solution: Higher spin speeds generally lead to thinner films. A two-step spin program (a slow step for spreading followed by a high-speed step for thinning) can often improve uniformity. Ensure the spin duration is long enough for the film to become tacky-dry, preventing reflow after spinning stops.
-
-
Substrate Surface Energy: Poor wetting of the solution on the substrate (e.g., ITO or PEDOT:PSS) can lead to de-wetting and pinholes.
-
Environmental Control: Deposition in an uncontrolled environment can introduce contaminants or humidity fluctuations.
-
Solution: Perform spin coating in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen, which can affect both the solution and the film formation process.
-
Q3: I am using thermal evaporation to deposit the Br-PhCz layer, but I'm facing issues with reproducibility and film quality. What should I check?
A3: Thermal evaporation, or vacuum deposition, offers excellent control over thickness and purity, which is advantageous for producing high-performance devices.[10] However, issues can still arise.
Potential Causes & Solutions:
-
Deposition Rate: An excessively high deposition rate can lead to a disordered film with lower charge mobility and higher surface roughness. A rate that is too slow can unnecessarily prolong the process and increase the risk of incorporating contaminants from the vacuum chamber.
-
Solution: Optimize the deposition rate. A good starting point for small molecules like Br-PhCz is typically in the range of 0.5-2.0 Å/s.[7] Fabricate devices at different rates (e.g., 0.5 Å/s, 1.0 Å/s, 2.0 Å/s) while keeping the final thickness constant to find the optimal condition.
-
-
Source Temperature & Purity: The material must be heated to a temperature that provides a stable evaporation rate without causing decomposition. Impurities in the source material can co-evaporate and degrade film quality.
-
Solution: Use a temperature-controlled effusion cell for stable evaporation. Ensure the Br-PhCz source material is of high purity (sublimed grade is recommended). Perform a pre-deposition "soak" at a temperature just below evaporation to outgas the material before opening the shutter.
-
-
Substrate Temperature: The temperature of the substrate during deposition can influence film morphology.
-
Solution: While most small molecules are deposited at room temperature, gently heating the substrate can sometimes improve molecular packing and film quality. However, excessive heat can cause crystallization or inter-diffusion with adjacent layers. This parameter should be investigated systematically if morphology issues persist.
-
-
Chamber Pressure: A high base pressure in the vacuum chamber means a higher concentration of background gases (like water and oxygen) that can be incorporated into the film as impurities.
-
Solution: Ensure the deposition chamber reaches a high vacuum (typically < 1 x 10⁻⁶ mbar) before starting the evaporation process.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is the thickness of the hole transport layer so critical for device performance?
A1: The HTL thickness is a critical parameter because it directly influences several key aspects of device physics:
-
Charge Injection & Transport: The HTL must be thick enough to facilitate the efficient transport of holes from the anode to the active layer but thin enough to not add significant series resistance, which would increase the operating voltage.[11]
-
Electron Blocking: A primary role of the HTL is to block electrons from passing from the emissive/perovskite layer to the anode. If the layer is too thin or has pinholes, electron leakage can occur, reducing recombination efficiency in the desired region.[2]
-
Optical Interference Effects: In OLEDs, the thickness of all organic layers, including the HTL, affects the optical path length within the device. This creates a microcavity effect that can enhance or suppress light out-coupling at specific wavelengths.[4] The HTL thickness must be optimized as part of the overall optical design to maximize light extraction.[1]
-
Morphological Integrity: The HTL needs to be thick enough to form a continuous, uniform film that completely covers the underlying layer, preventing electrical shorts.[3]
Q2: What are the primary methods for depositing this compound HTLs, and what are their pros and cons?
A2: The two main deposition methods are solution processing (spin coating) and vacuum thermal evaporation.
| Feature | Solution Processing (Spin Coating) | Vacuum Thermal Evaporation |
| Mechanism | A solution of the material is dispensed onto a substrate, which is then spun at high speed to create a thin film. | The material is heated in a high vacuum chamber until it sublimes/evaporates and then condenses on a substrate. |
| Pros | Low cost, high throughput, suitable for large-area and roll-to-roll manufacturing.[7] | High purity films, precise thickness control, excellent uniformity, suitable for creating complex multi-layer structures.[10] |
| Cons | Can be difficult to create multi-layer structures due to solvent orthogonality issues, potential for pinholes and morphology defects, potential for solvent residue.[6] | High capital equipment cost, slower deposition process, not easily scalable for very large areas compared to solution methods. |
| Best For | Rapid prototyping, large-area applications like solar cells, cost-sensitive applications. | High-performance, high-reliability devices like OLED displays, research requiring precise multi-layer stacks.[12] |
Q3: What is a typical optimal thickness range for a Br-PhCz HTL?
A3: The optimal thickness is highly dependent on the specific device architecture (e.g., OLED, PSC), the materials used in adjacent layers, and the deposition method. However, a general starting range for optimization is between 15 nm and 50 nm .
-
For many OLED structures, thicknesses in the range of 20-40 nm are found to provide the best balance of hole injection, electron blocking, and low driving voltage.[5]
-
In perovskite solar cells, slightly thinner layers of 15-30 nm are often preferred to minimize parasitic absorption and series resistance, as the primary goal is charge extraction rather than light emission management.[3]
It is crucial to perform a systematic thickness-dependent study for your specific device structure to pinpoint the exact optimum.
Q4: How can I accurately measure the thickness of my deposited Br-PhCz film?
A4: Accurate measurement is key to reproducible optimization. The most common and reliable methods are:
-
Stylus Profilometry: A highly accurate method where a fine stylus is dragged across a step-edge created on the film (e.g., by masking part of the substrate during deposition). This is a direct physical measurement of the film's height.
-
Atomic Force Microscopy (AFM): Similar to profilometry, AFM can be used to scan over a step-edge to measure its height with very high precision. It also provides valuable data on surface roughness and morphology.
-
Spectroscopic Ellipsometry: A non-contact, non-destructive optical technique that measures the change in polarization of light upon reflection from the film. By fitting the data to an optical model, both the thickness and refractive index of the film can be determined with high accuracy.
Experimental Protocols
Protocol 1: Substrate Cleaning (for ITO-coated glass)
-
Place ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in a beaker with the following solutions for 15 minutes each:
-
Detergent solution (e.g., Alconox)
-
Deionized (DI) water
-
Acetone
-
Isopropyl alcohol (IPA)
-
-
After the final sonication in IPA, rinse thoroughly with DI water and dry with a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove organic residues and increase the surface work function.[6]
Protocol 2: Solution Preparation and Spin Coating of Br-PhCz
-
Environment: Perform all steps in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Solution Preparation:
-
Prepare a stock solution of Br-PhCz in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
-
Ensure the material is fully dissolved by stirring or gentle heating on a hotplate (e.g., at 60 °C) for at least 1 hour.
-
Before use, pass the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate onto the chuck of the spin coater.
-
Dispense a sufficient amount of the Br-PhCz solution to cover approximately two-thirds of the substrate surface.
-
Start the spin coating program. A typical two-step program is:
-
Step 1: 500 RPM for 5 seconds (for spreading).
-
Step 2: 3000 RPM for 40 seconds (for thinning and drying). Note: Vary this speed to control thickness.
-
-
After spinning, transfer the substrate to a hotplate and anneal at 100-120 °C for 10 minutes to remove residual solvent.
-
References
- 1. Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 9. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 11. Perovskite Solar Cells through Application of Hole Transporting Layers based on Vacuum Thermal Evaporation [journal.kpvs.or.kr]
- 12. researchgate.net [researchgate.net]
Reducing impurities in 3-Bromo-6,9-diphenyl-9H-carbazole synthesis for better device performance
Welcome to the technical support guide for the synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole. This document is designed for researchers, organic chemists, and materials scientists who require this molecule at the highest purity levels for applications in high-performance electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
The performance of an OLED, including its efficiency, color purity, and operational lifetime, is inextricably linked to the purity of the organic materials used in its fabrication.[1][2] Impurities, even at parts-per-million (ppm) levels, can act as charge traps or non-radiative recombination centers, severely degrading device performance.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and maximize the performance of your end-device.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and purification of this compound. The most direct synthetic route involves the electrophilic bromination of a 6,9-diphenyl-9H-carbazole precursor. Our troubleshooting will focus on this common pathway.
Question 1: My post-reaction TLC plate shows multiple spots. What are they and how do I get rid of them?
Answer: A multi-spot TLC is the most common issue and typically indicates an incomplete reaction or the formation of side-products. The likely culprits are:
-
Unreacted Starting Material (6,9-diphenyl-9H-carbazole): This will be the least polar spot (highest Rf value) besides non-polar solvents.
-
Desired Monobromo Product: The spot corresponding to your target molecule.
-
Poly-brominated Byproducts: Dibromo- or even tribromo-carbazole derivatives. These will be the most polar spots (lowest Rf values) due to the increasing number of electron-withdrawing bromine atoms.
Causality & Solution: The formation of these impurities is primarily an issue of stoichiometry and reaction kinetics. The carbazole ring has several positions susceptible to electrophilic attack.
Recommended Solutions:
-
Control Stoichiometry: Carefully add exactly 1.0 equivalent of the brominating agent, typically N-Bromosuccinimide (NBS). Adding NBS portion-wise or as a solution in the reaction solvent (e.g., DMF or Dichloromethane) can improve control.[4]
-
Lower Reaction Temperature: Running the reaction at 0 °C before allowing it to slowly warm to room temperature can increase selectivity for the mono-brominated product.
-
Monitor Closely: Use TLC to monitor the reaction's progress. Quench the reaction as soon as the starting material spot has been consumed to prevent the formation of poly-brominated species.
-
Purification Strategy: A well-executed column chromatography is essential. Use a high-purity silica gel and a carefully selected eluent system (e.g., a hexane/ethyl acetate or hexane/dichloromethane gradient) to separate the components.
Question 2: The yield of my reaction is consistently low, even after optimizing stoichiometry. What else can I improve?
Answer: Low yields can stem from several factors beyond simple side-product formation. Let's consider the reaction environment and workup procedure.
Causality & Solution: Inefficient reaction conditions or loss of product during the workup phase are common causes of poor yields.
Recommended Solutions:
-
Solvent Purity: Ensure you are using anhydrous solvents, especially with solvents like DMF which can be hygroscopic. Water can interfere with the reaction.
-
Inert Atmosphere: While not always strictly necessary for bromination with NBS, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent unknown oxidative side reactions, particularly if your starting material has any impurities.
-
Efficient Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate), ensure a thorough extraction with a suitable organic solvent. Back-extract the aqueous layer to recover any dissolved product.
-
Catalyst Choice (for alternative routes): If you are using a cross-coupling method (e.g., Suzuki or Ullmann) to build the carbazole core first, the choice of catalyst, ligand, and base is critical.[5][6][7] Screening different conditions is often necessary to optimize the yield of the precursor before the final bromination step.
Question 3: My final product looks clean by ¹H NMR, but my OLED device performance is poor and degrades quickly. What's wrong?
Answer: This is a critical issue that highlights the difference between "analytically pure" and "device-grade" purity. Standard ¹H NMR is often insufficient to detect trace impurities that are catastrophic for OLEDs.
Causality & Solution: The likely culprits are impurities that are structurally very similar to the product or are present in quantities too low for NMR detection but high enough to ruin device performance.
-
Halogenated Impurities: Besides poly-brominated products, residual unreacted NBS or succinimide can be present.[2][3]
-
Metallic Impurities: If any step in your synthesis involved a metal catalyst (e.g., Palladium for Suzuki coupling or Copper for Ullmann condensation), trace amounts of residual metal can act as deep charge traps and quenching sites.[6][8]
-
Isomeric Impurities: Bromination could occur at a different position on the carbazole ring, yielding an isomer that is difficult to separate and may have different electronic properties.
Recommended Solutions:
-
Advanced Purification:
-
Multiple Recrystallizations: Recrystallize the product 2-3 times from different solvent systems (e.g., ethanol, then toluene/hexane).
-
Gradient Sublimation: This is the gold standard for purifying organic electronic materials. It separates compounds based on their sublimation temperature under high vacuum, effectively removing less volatile inorganic salts and more volatile organic impurities.
-
-
Rigorous Analysis:
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to quantify purity. Aim for >99.95% purity for device-grade materials.
-
Trace Metal Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure residual catalyst levels are in the low ppm or even ppb range.
-
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC | Incomplete reaction; Poly-bromination | Control NBS stoichiometry (1.0 eq), lower reaction temperature, monitor reaction closely. |
| Low reaction yield | Impure/wet solvents; Product loss during workup | Use anhydrous solvents; perform thorough extraction and back-extraction. |
| Poor device performance | Trace organic or metallic impurities; Isomers | Perform multiple recrystallizations and/or gradient sublimation; Analyze with HPLC and ICP-MS. |
| Broad NMR peaks | Presence of paramagnetic impurities (e.g., Cu/Pd); Mixture of isomers | Pass solution through a plug of Celite/silica; Improve chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic workflow for producing high-purity this compound?
The most straightforward and scalable method is the direct electrophilic bromination of 6,9-diphenyl-9H-carbazole using N-Bromosuccinimide (NBS) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[4] The general workflow is outlined below.
References
- 1. The impurity effects on OLEDs via transient electroluminescence analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 5.1: Purity of OLED‐Materials and the Implication on DevicePerformance | Semantic Scholar [semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Strategies to Increase the Photoluminescence Quantum Yield of 3-Bromo-6,9-diphenyl-9H-carbazole Derivatives
Welcome to the technical support center for carbazole-based emissive materials. This guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-6,9-diphenyl-9H-carbazole and its derivatives. We will explore common challenges that lead to low photoluminescence quantum yield (PLQY) and provide actionable strategies, troubleshooting guides, and detailed protocols to enhance the emissive performance of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the development and characterization of carbazole derivatives.
Q1: Why is the PLQY of my this compound derivative high in dilute solution but extremely low in the solid state or as a thin film?
A: This phenomenon is a classic example of Aggregation-Caused Quenching (ACQ) . The planar structure of the carbazole core promotes strong intermolecular π-π stacking interactions in the aggregated or solid state.[1][2][3] These interactions create non-radiative decay pathways (excimers) where the excited-state energy is dissipated as heat rather than light, thus "quenching" the fluorescence.[4] In dilute solutions, the molecules are isolated, minimizing these interactions and allowing for efficient fluorescence.
Q2: How can I experimentally confirm that ACQ is responsible for the poor emission of my derivative?
A: A concentration-dependent fluorescence study is the most definitive method.[4] By systematically measuring the fluorescence intensity of your compound in a good solvent across a range of concentrations (from very dilute to highly concentrated), you can identify the onset of aggregation. If ACQ is the culprit, you will observe a linear increase in emission at low concentrations, followed by a plateau and a subsequent decrease in intensity as the concentration rises and aggregation begins.[4][5]
Q3: What are the most effective molecular design strategies to overcome ACQ and enhance solid-state PLQY?
A: The primary strategy is to disrupt π-π stacking by introducing steric hindrance. This can transform the molecule from having ACQ behavior to exhibiting Aggregation-Induced Emission (AIE) , where fluorescence is enhanced in the solid state.[4][6] This is achieved by:
-
Introducing Bulky Substituents: Attaching sterically demanding groups like tert-butyl, triphenylamine, or tetraphenylethylene (TPE) to the carbazole core physically prevents the molecules from packing closely.[4][5][7]
-
Creating a Twisted Geometry: Designing molecules with a non-planar or twisted conformation disrupts stacking. This can be achieved by optimizing the linking pattern of different molecular fragments.[8][9] In the aggregated state, the restriction of intramolecular rotations (RIR) of these bulky or twisted groups blocks non-radiative decay channels, forcing the molecule to release its energy as light.[4][10]
Q4: My derivative's PLQY changes dramatically when I switch solvents. Why does this happen?
A: This is due to solvatochromism, a common characteristic of molecules with intramolecular charge transfer (ICT) character.[11][12][13] Carbazole is an excellent electron donor, and when combined with electron-accepting moieties, it can form a D-A structure.[14][15][16] The polarity of the solvent can stabilize the charge-separated excited state to varying degrees. Increasing solvent polarity can sometimes lead to a decrease in PLQY by promoting non-radiative relaxation pathways.[4] Therefore, the choice of solvent is critical for maximizing emission efficiency.
Q5: I've synthesized two batches of the same derivative with identical procedures, but their PLQY values are significantly different. What could be the cause?
A: This inconsistency often points to impurities in the starting materials, particularly the carbazole source itself.[4] Commercial carbazole can contain low-concentration isomeric impurities that are difficult to separate but have a profound impact on the photophysical properties of the final derivatives.[17][18] Studies have shown that using highly purified carbazole can lead to drastically different, and often more predictable, fluorescence and phosphorescence characteristics.[17][18] Always ensure the highest purity of your starting materials and rigorously purify your final product.
Section 2: Troubleshooting Guide for Low PLQY
| Problem | Possible Cause | Suggested Solution & Rationale |
| Low or no fluorescence in solid-state films or powders. | Aggregation-Caused Quenching (ACQ) due to π-π stacking.[1][2][3] | 1. Confirm ACQ: Perform a concentration-dependent PL study as detailed in Protocol 1. A decrease in emission at high concentrations is a strong indicator.[4] 2. Molecular Redesign: Synthesize derivatives with bulky substituents (e.g., tert-butyl groups) to induce steric hindrance and promote AIE.[4][5] 3. Host-Guest System: Disperse your derivative at a low concentration (1-10 wt%) into a host material with a high triplet energy (e.g., DPEPO, mCP). This physically separates the molecules, preventing aggregation.[19] |
| Low PLQY in dilute solution. | 1. Efficient Non-Radiative Decay: Intramolecular rotations or vibrations are dissipating energy. This is common in molecules with a twisted intramolecular charge transfer (TICT) state.[10] 2. Unfavorable Solvent Environment: The solvent may be quenching fluorescence or promoting non-radiative pathways.[11] | 1. Increase Molecular Rigidity: Redesign the molecule to have a more rigid, planar structure that restricts rotational freedom. Protonation of certain groups can also lock the conformation and enhance PLQY.[10] 2. Solvent Screening: Measure the PLQY in a range of solvents with varying polarities (e.g., hexane, toluene, THF, DCM, acetonitrile) to find the optimal environment. |
| Inconsistent PLQY values between different synthesis batches. | Purity of Starting Materials or Final Product: Trace impurities, especially isomers from the initial carbazole, can act as traps or quenchers.[17][18] | 1. Purity Analysis: Use high-purity starting materials. It has been demonstrated that the source of carbazole can alter the PLQY of its derivatives from 16% to over 90%.[17] 2. Rigorous Purification: Implement multiple purification steps (e.g., column chromatography followed by recrystallization or sublimation) for the final product. |
| Emission wavelength shifts to the red upon aggregation. | Excimer Formation: Strong intermolecular interactions in the aggregated state create a lower-energy excited state (excimer) that emits at a longer wavelength. | 1. Analyze Concentration-Dependent Spectra: This is a diagnostic feature of aggregation. The appearance of a new, red-shifted emission band at higher concentrations confirms excimer formation. 2. Mitigate with Steric Hindrance: The same molecular design strategies used to combat ACQ will also prevent excimer formation. |
Section 3: Key Strategies & Methodologies
Strategy 1: Overcoming ACQ with Steric Hindrance
The most reliable strategy to boost solid-state PLQY is to prevent intermolecular quenching by designing molecules that cannot pack closely together. By attaching bulky groups to the carbazole core, you introduce steric hindrance, forcing the molecules to remain separated even in the solid state. This blockage of non-radiative pathways via restriction of intramolecular motion often leads to highly desirable AIE properties.
Caption: ACQ vs. AIE mechanism.
Data Comparison: The Impact of Steric Hindrance
The table below presents typical data illustrating how adding bulky tert-butyl groups can invert the PLQY behavior of a carbazole derivative.
| Compound | Substituent | PLQY (Toluene) | PLQY (Solid Film) | Behavior |
| Derivative A | None (Planar) | 85% | < 5% | ACQ |
| Derivative B | 3,6-di-tert-butyl | 40% | 80% | AIE[5][7] |
Strategy 2: Tuning via Donor-Acceptor (D-A) Architecture
For solution-based applications or to fine-tune emission color, creating a molecule with distinct electron-donating (D) and electron-accepting (A) sections is a powerful strategy. The carbazole core is an excellent donor. By attaching electron-withdrawing groups, you can induce ICT, which is crucial for tailoring optical and electronic properties.[15]
Caption: A Donor-Acceptor molecular design.
Section 4: Experimental Protocols
Protocol 1: Diagnosing Aggregation-Caused Quenching (ACQ)
This protocol describes a concentration-dependent photoluminescence experiment to determine if ACQ is occurring.
Objective: To measure fluorescence intensity as a function of concentration.
Materials & Equipment:
-
Fluorimeter/Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
The carbazole derivative of interest
-
A high-purity solvent in which the compound is soluble (e.g., THF, Toluene)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dye (e.g., 1 mM) in the chosen solvent. Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM, 0.1 µM).
-
Spectrometer Setup:
-
Set the excitation wavelength to the absorption maximum (λ_max) of your compound.
-
Set the emission scan range to cover the expected fluorescence of your compound.
-
Use consistent instrument parameters (e.g., slit widths, gain) for all measurements to ensure comparability.
-
-
Measurement:
-
Starting with the most dilute sample, measure the fluorescence emission spectrum for each solution.
-
Record the maximum fluorescence intensity for each concentration.
-
-
Data Analysis:
Protocol 2: Absolute PLQY Measurement in Solid State
This protocol provides a workflow for accurately measuring the absolute PLQY of a thin film using an integrating sphere.
Objective: To quantify the emission efficiency of a solid-state sample.
Materials & Equipment:
-
Spectrofluorometer equipped with an integrating sphere accessory.
-
Substrate for film deposition (e.g., quartz slide).
-
Spin-coater or vacuum deposition chamber.
-
The carbazole derivative.
Procedure:
-
Sample Preparation: Prepare a thin film of your material on a quartz substrate. Ensure the film is uniform.
-
Measurement 1: Empty Sphere (Reference):
-
Place the empty, closed integrating sphere in the light path.
-
Measure the spectrum of the excitation light source scattered by the sphere wall. This is your reference spectrum.
-
-
Measurement 2: Sample in Sphere (Indirect Excitation):
-
Place the sample inside the sphere, ensuring the excitation beam does not directly hit the sample.
-
Measure the spectrum of the excitation light. This accounts for any absorption by the sample of scattered light.
-
-
Measurement 3: Sample in Sphere (Direct Excitation):
-
Position the sample so the excitation beam directly illuminates it.
-
Measure the resulting spectrum, which will contain both the non-absorbed (scattered) excitation light and the sample's emission.
-
-
Calculation: The instrument's software will use the data from these three measurements to calculate the absolute PLQY by comparing the number of photons absorbed by the sample to the number of photons emitted. The formula is:
-
Φ = (Photons Emitted) / (Photons Absorbed)
-
Trustworthiness Note: Using an integrating sphere for absolute PLQY measurement is the industry standard. It is a self-validating system because it captures all emitted photons regardless of direction or scattering, providing a more accurate value than relative methods that rely on quantum yield standards.
References
- 1. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the carbazole–pyrimidine linking pattern for achieving efficient TADF - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 11. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. DSpace [scholarbank.nus.edu.sg]
- 18. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Minimizing C-N bond cleavage in carbazole-based materials under electrical stress
A Guide for Researchers on Minimizing C-N Bond Cleavage Under Electrical Stress
Welcome to the technical support center dedicated to addressing a critical challenge in the development of robust organic electronic devices: the degradation of carbazole-based materials. This guide, designed for researchers, scientists, and professionals in drug development and materials science, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize C-N bond cleavage in your carbazole-based materials under electrical stress. As Senior Application Scientists, we have synthesized the latest research with practical, field-proven insights to empower your experimental work.
Understanding the Challenge: The Fragility of the C-N Bond in Carbazole Derivatives
Carbazole and its derivatives are workhorse materials in organic electronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1] However, a common failure point in devices employing these materials, particularly in Organic Light-Emitting Diodes (OLEDs), is the cleavage of the covalent bond between carbon and nitrogen atoms within the carbazole moiety. This degradation is a significant contributor to reduced device lifetime and performance, especially in blue-emitting devices which operate at higher energies.[2]
Under electrical stress, the C-N bond can undergo homolytic cleavage, a process often initiated by excitonic energy.[3] This leads to the formation of highly reactive radical species. These radicals can then engage in secondary reactions within the organic layers, creating non-emissive species and ultimately leading to device failure. The accumulation of excitons and polarons (charge carriers) in the material accelerates this degradation process.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed mechanism of C-N bond cleavage in a carbazole-based material under electrical stress, leading to the formation of degradation products.
References
Validation & Comparative
A Comparative Guide to Hole Transport Layer Materials: 3-Bromo-6,9-diphenyl-9H-carbazole vs. TAPC
In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells is critically dependent on the constituent materials. The Hole Transport Layer (HTL) is a key component that facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. This guide provides a detailed comparison of two prominent HTL materials: the established 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) and the carbazole derivative, 3-Bromo-6,9-diphenyl-9H-carbazole. We will delve into their performance metrics, supported by experimental data, to offer researchers and material scientists a comprehensive understanding of their respective advantages and trade-offs.
The Contenders: A Glimpse into their Molecular Architecture
A material's efficacy as an HTL is intrinsically linked to its molecular structure. Here, we introduce the two materials at the center of our comparison.
TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) is a widely utilized HTL material known for its high hole mobility.[1] Its structure features two triphenylamine moieties linked by a cyclohexane bridge. This non-planar, bulky structure helps to prevent crystallization and promote the formation of smooth, amorphous films, which is crucial for device fabrication and performance.
This compound belongs to the carbazole family of materials, which are recognized for their excellent thermal stability and high hole-transport capability.[2] The carbazole core is an electron-rich aromatic system, and the addition of phenyl groups at the 3, 6, and 9 positions can be used to tune its electronic properties and solubility.[3] The bromine atom can serve as a reactive site for further functionalization.
Caption: Molecular structures of TAPC and this compound.
Head-to-Head Performance: A Data-Driven Comparison
The selection of an HTL is guided by a set of key performance indicators. Below, we compare this compound and TAPC based on available data.
| Property | This compound | TAPC |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ - 10⁻⁵ (for similar carbazole derivatives)[4][5] | ~10⁻²[6] |
| HOMO Level (eV) | -5.4 to -5.7 (typical for carbazole HTMs) | -5.5[1][7] |
| Triplet Energy (eV) | >2.5 (typical for carbazole HTMs)[8] | 2.87 - 3.0[1][6] |
| Thermal Stability (Td/Tg °C) | Td: >400, Tg: >140 (for similar carbazole HTMs)[8][9] | Td: Not widely reported, but known to have lower stability than carbazoles. |
| Device Efficiency (EQE) | Promising efficiencies in perovskite solar cells (up to 18-20% for carbazole derivatives)[3][4] | High efficiencies in OLEDs, with EQE >25% reported in some cases.[1][10] |
| Device Lifetime | Generally good stability due to the robust carbazole core.[2][11] | Can be a limiting factor, with degradation pathways identified.[6] |
Expert Analysis: Interpreting the Data
The data reveals a classic trade-off between charge mobility and stability.
-
TAPC's standout feature is its exceptionally high hole mobility, which is orders of magnitude higher than that of many carbazole-based materials.[6] This facilitates efficient charge transport and can lead to lower driving voltages in OLEDs. However, studies have shown that TAPC can be prone to chemical degradation under device operation, potentially leading to shorter lifetimes.[6] Its high triplet energy also makes it a suitable host for phosphorescent emitters.[1]
-
Carbazole derivatives , including this compound, are renowned for their high thermal and chemical stability.[2][8] The rigid carbazole core contributes to high glass transition temperatures (Tg), which is crucial for preventing morphological changes in the thin films during device operation at elevated temperatures. While their hole mobility is generally lower than TAPC's, it is still sufficient for high-performance devices, particularly in perovskite solar cells where they have demonstrated excellent power conversion efficiencies.[3][4][12] The ability to easily functionalize the carbazole core allows for fine-tuning of the material's electronic properties to match the energy levels of other layers in the device.[2]
Experimental Protocols: From Material to Device
The fabrication of high-performance organic electronic devices is a multi-step process that requires precise control over each layer.
A. OLED Fabrication Workflow
The following is a generalized protocol for the fabrication of a phosphorescent OLED (PhOLED) using thermal evaporation.
Caption: A typical workflow for the fabrication of an OLED device via thermal evaporation.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system.
-
A hole injection layer (HIL), for instance, 10 nm of HAT-CN, is deposited onto the ITO.
-
The hole transport layer (HTL), either TAPC or this compound, is then deposited to a typical thickness of 30-50 nm.
-
The emissive layer (EML) is co-evaporated, consisting of a host material doped with a phosphorescent emitter.
-
An electron transport layer (ETL), such as B3PYMPM, is deposited to a thickness of 30-50 nm.[13]
-
A thin electron injection layer (EIL), typically 0.5-1 nm of LiF, is deposited.
-
Finally, a metal cathode, such as 100 nm of aluminum, is deposited to complete the device.
-
-
Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
B. Device Characterization
-
Current Density-Voltage-Luminance (J-V-L): The electroluminescence characteristics are measured using a source meter and a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and emission spectrum.
-
Hole Mobility: Typically measured using the time-of-flight (TOF) technique on single-carrier devices.[14]
-
Energy Levels: The Highest Occupied Molecular Orbital (HOMO) is determined using cyclic voltammetry or photoelectron yield spectroscopy.[14]
-
Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) are measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
Device Architecture and Energy Level Alignment
The efficient operation of an OLED relies on the proper alignment of the energy levels of the different materials to ensure balanced charge injection and recombination within the emissive layer.
Caption: A schematic of a multilayer OLED device structure.
Conclusion
Both this compound and TAPC are viable hole transport materials, each with a distinct set of properties that make them suitable for different applications.
-
TAPC is an excellent choice for applications where high hole mobility is paramount for achieving low operating voltages and high efficiencies, particularly in OLEDs for display applications. However, its potential for degradation may be a concern for applications requiring very long operational lifetimes.
-
This compound , as a representative of the carbazole family, offers a compelling combination of good hole transport properties and excellent thermal and chemical stability. This makes it a strong candidate for devices where longevity and durability are critical, such as in solid-state lighting and perovskite solar cells. The versatility of the carbazole core for chemical modification also opens up avenues for the rational design of next-generation HTL materials with tailored properties.
Ultimately, the choice between these two materials will depend on the specific requirements of the device, including the desired efficiency, lifetime, and fabrication process.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ust.hk [ias.ust.hk]
- 7. nbinno.com [nbinno.com]
- 8. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. OPG [opg.optica.org]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Photophysical Investigation: 3-Bromo- vs. 3,6-Dibromo-9-Phenyl-9H-Carbazole Derivatives
Introduction
Carbazole derivatives have emerged as a cornerstone in the development of advanced organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[1] Their rigid, electron-rich framework provides exceptional thermal stability and efficient hole-transporting characteristics. The strategic functionalization of the carbazole core, particularly through halogenation, offers a powerful tool to modulate their photophysical properties. This guide presents a comparative study of the photophysical properties of 3-bromo-9-phenyl-9H-carbazole and 3,6-dibromo-9-phenyl-9H-carbazole. By examining the impact of mono- versus di-bromination, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how the "heavy atom effect" can be harnessed to fine-tune the emissive characteristics of these versatile molecules.
Synthesis and Structural Characterization
The introduction of bromine atoms onto the carbazole scaffold is typically achieved through electrophilic substitution reactions, most commonly employing N-bromosuccinimide (NBS) as the brominating agent. The stoichiometry of NBS relative to the starting carbazole determines the degree of bromination.
Synthesis of 3-Bromo-9-Phenyl-9H-Carbazole
The synthesis of 3-bromo-9-phenyl-9H-carbazole can be approached in two primary ways: by brominating 9-phenyl-9H-carbazole or by N-arylation of 3-bromo-9H-carbazole. The latter is often preferred to control the position of the bromine atom.
Experimental Protocol: N-Arylation of 3-Bromo-9H-Carbazole
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-9H-carbazole (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-bromo-9-phenyl-9H-carbazole.
Synthesis of 3,6-Dibromo-9-Phenyl-9H-Carbazole
Similar to the mono-brominated derivative, 3,6-dibromo-9-phenyl-9H-carbazole is synthesized by the N-arylation of 3,6-dibromo-9H-carbazole.
Experimental Protocol: N-Arylation of 3,6-Dibromo-9H-Carbazole
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3,6-dibromo-9H-carbazole (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Reaction Conditions: Heat the mixture to 150-160 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-brominated derivative to obtain 3,6-dibromo-9-phenyl-9H-carbazole.
Comparative Photophysical Properties
The introduction of bromine atoms, which are heavy atoms, into the carbazole framework has a profound impact on the photophysical properties of the resulting molecules. This is primarily due to the "heavy atom effect," which enhances spin-orbit coupling.
The Heavy Atom Effect
In photophysics, the heavy atom effect describes the tendency of heavy atoms (like bromine or iodine) to increase the rate of spin-forbidden processes, most notably intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁). This is because the large nuclear charge of the heavy atom perturbs the spin and orbital angular momenta of the electrons, making the transition between states of different spin multiplicity more probable.
UV-Visible Absorption and Photoluminescence
The absorption and emission properties of the two compounds are expected to differ due to the varying degree of bromination.
| Photophysical Parameter | 3-Bromo-9-Phenyl-9H-Carbazole | 3,6-Dibromo-9-Phenyl-9H-Carbazole | Rationale for Differences |
| Absorption Maxima (λabs) | ~352 nm (in acetonitrile) | Expected to be similar or slightly red-shifted | The addition of a second bromine atom may cause a minor perturbation of the ground and excited state energy levels. |
| Fluorescence Emission Maxima (λem, F) | Expected in the near-UV/blue region | Expected in a similar region to the mono-bromo derivative | The emissive state is the S₁, and its energy is not drastically altered by the second bromine. |
| Fluorescence Quantum Yield (ΦF) | Higher | Lower | The heavy atom effect from the second bromine atom significantly increases the rate of intersystem crossing, thus quenching fluorescence. |
| Fluorescence Lifetime (τF) | Longer | Shorter | A higher rate of non-radiative decay pathways (ISC) shortens the lifetime of the fluorescent state. |
| Phosphorescence Emission Maxima (λem, P) | Expected at longer wavelengths than fluorescence | Expected at similar or slightly red-shifted wavelengths compared to the mono-bromo derivative | The T₁ state is lower in energy than the S₁ state. The second bromine may slightly lower the T₁ energy. |
| Phosphorescence Quantum Yield (ΦP) | Lower | Higher | The enhanced ISC populates the triplet state more efficiently, leading to a higher phosphorescence quantum yield.[2] |
| Phosphorescence Lifetime (τP) | Longer | Shorter | The heavy atom effect also increases the rate of the spin-forbidden phosphorescent decay from T₁ to S₀. |
Note: The values in this table are based on established photophysical principles of the heavy atom effect and available data for related compounds. Direct side-by-side experimental data for these specific compounds under identical conditions is limited in the literature.
The introduction of bromine atoms onto the carbazole core generally leads to a decrease in the fluorescence quantum yield and a concurrent increase in the phosphorescence quantum yield.[2] This is a direct consequence of the enhanced spin-orbit coupling facilitating intersystem crossing. In a study on halogenated 1,3-bis(N-carbazolyl)benzene (mCP), increasing the number of bromine atoms from zero to five resulted in a dramatic decrease in the fluorescence quantum yield from 73% to 0.8%, while the phosphorescence quantum yield increased from 27% to 99.2%.[2] While the phenyl group at the 9-position will influence the overall photophysics, the trend of quenched fluorescence and enhanced phosphorescence with increased bromination is expected to hold for the 3-bromo- and 3,6-dibromo-9-phenyl-9H-carbazole pair.
Furthermore, studies on 9-(3-bromophenyl)-carbazole have shown that it exhibits persistent room-temperature phosphorescence (pRTP) with a quantum yield of 7%.[1][3] This suggests that even a single bromine atom can induce significant phosphorescence. The addition of a second bromine atom in the 3,6-dibromo derivative is anticipated to further enhance this effect.
Experimental Protocols for Photophysical Characterization
To experimentally validate the comparative photophysical properties, a series of spectroscopic measurements are required.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).
-
Methodology:
-
Prepare stock solutions of known concentrations for both 3-bromo- and 3,6-dibromo-9-phenyl-9H-carbazole in a UV-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).
-
Prepare a series of dilutions from the stock solutions.
-
Record the absorption spectra of each dilution using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Steady-State Photoluminescence Spectroscopy
-
Objective: To determine the fluorescence and phosphorescence emission maxima (λem).
-
Methodology:
-
Use dilute solutions of the compounds (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
-
Excite the samples at a wavelength where both compounds absorb, preferably at an absorption maximum.
-
Record the emission spectra using a spectrofluorometer.
-
For phosphorescence measurements, a pulsed excitation source and a time-gated detector are required to separate the long-lived phosphorescence from the short-lived fluorescence. Alternatively, measurements can be performed at low temperatures (e.g., 77 K in a frozen solvent matrix) to suppress non-radiative decay pathways and enhance phosphorescence.
-
Fluorescence and Phosphorescence Quantum Yield Determination
-
Objective: To quantify the efficiency of fluorescence (ΦF) and phosphorescence (ΦP).
-
Methodology (Relative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the samples. For example, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for blue-emitting compounds.
-
Prepare solutions of the standard and the samples with closely matched absorbances at the excitation wavelength.
-
Record the emission spectra of the standard and the samples under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Photoluminescence Spectroscopy
-
Objective: To measure the fluorescence (τF) and phosphorescence (τP) lifetimes.
-
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This technique is suitable for measuring fluorescence lifetimes in the picosecond to nanosecond range. The sample is excited with a high-repetition-rate pulsed laser, and the time delay between the excitation pulse and the detection of the first emitted photon is measured.
-
Transient Absorption Spectroscopy or Time-Gated Phosphorescence Measurements: For longer-lived phosphorescence, these techniques are more appropriate. They involve exciting the sample with a short pulse of light and monitoring the decay of the excited state population over time.
-
Conclusion
The comparison between 3-bromo- and 3,6-dibromo-9-phenyl-9H-carbazole provides a clear illustration of the heavy atom effect in tuning the photophysical properties of carbazole derivatives. The addition of a second bromine atom is expected to significantly quench fluorescence while enhancing phosphorescence. This ability to control the balance between singlet and triplet excited state decay pathways is of paramount importance in the design of materials for specific applications. For instance, highly fluorescent materials are desirable for blue OLEDs, whereas efficient phosphorescent materials are crucial for applications in sensing and bioimaging. This guide provides a foundational understanding and the experimental framework necessary for researchers to further explore and exploit the photophysical versatility of halogenated carbazole derivatives.
References
The Strategic Design of Hole Transport Materials: A Comparative Guide to 3-Bromo-6,9-diphenyl-9H-carbazole and its Analogs in Optoelectronic Devices
In the landscape of advanced materials for organic electronics, carbazole derivatives have carved out a significant niche, particularly as hole transport materials (HTMs) and host materials in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their robust thermal stability, high charge carrier mobility, and tunable electronic properties make them a cornerstone of high-performance device architectures. This guide provides an in-depth analysis of 3-Bromo-6,9-diphenyl-9H-carbazole, correlating its molecular structure with its anticipated device performance. Due to a lack of direct experimental data for this specific molecule in device applications, this guide will draw upon a comparative analysis of closely related 3,6-disubstituted carbazole derivatives to provide a comprehensive and insightful overview for researchers, scientists, and professionals in drug and materials development.
Molecular Architecture and its Implications for Device Performance
The performance of an organic semiconductor in a device is intrinsically linked to its molecular structure. In the case of this compound, each component of the molecule plays a strategic role in defining its electronic and physical properties.
The carbazole core is an electron-rich aromatic scaffold that provides excellent hole-transporting capabilities and a high triplet energy, which is crucial for efficient phosphorescent OLEDs. The substitution pattern on the carbazole core is a key determinant of the material's properties. The phenyl groups at the 9-position (N-phenyl) and the 6-position enhance the thermal and morphological stability of the molecule, preventing crystallization in the thin-film state, which is critical for device longevity. The extended π-conjugation offered by the phenyl substituents also contributes to efficient charge transport.
The bromo-substituent at the 3-position serves a dual purpose. Electronically, bromine is an electron-withdrawing group, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.[1] This tuning is critical for achieving efficient charge injection and transport by aligning the energy levels of the HTM with adjacent layers in a device. Synthetically, the C-Br bond provides a reactive site for further functionalization through cross-coupling reactions, allowing for the creation of more complex molecular architectures with tailored properties.
References
The Isomeric Blueprint: How Bromo-Substitution Strategically Engineers the Electronic Landscape of Diphenyl-Carbazoles
A Senior Application Scientist's Guide to Structure-Property Relationships for Advanced Material Design
In the quest for next-generation organic electronics, N-phenylcarbazole and its derivatives stand out as a cornerstone scaffold. Their inherent charge-transport properties and high thermal stability make them prime candidates for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The strategic introduction of bromine atoms onto this framework serves as a powerful tool for fine-tuning their electronic and photophysical characteristics. However, the precise positioning of these bromo-substituents—the isomerism—plays a pivotal, yet often nuanced, role in dictating the final properties of the material.
This guide provides an in-depth comparison of the isomeric effects of bromo-substitution on the electronic properties of diphenyl-carbazoles. We will explore how altering the position of bromine atoms on the carbazole core influences the absorption, emission, and electrochemical behavior of these molecules. This analysis is grounded in experimental data and computational insights, offering a predictive framework for researchers and professionals in materials science and drug development.
The Strategic Importance of Bromine Placement
The introduction of bromine to the diphenyl-carbazole structure is not a random act of chemical modification. It is a deliberate strategy to modulate the electronic landscape of the molecule. Bromine, being an electronegative atom with available lone pairs, exerts both inductive and resonance effects. These competing electronic influences, combined with steric considerations, mean that the substitution position is critical. The most common and electronically distinct positions for disubstitution on the carbazole core are the 3,6- and 2,7-positions. As we will demonstrate, this seemingly subtle structural change leads to significant divergence in the material's properties.
Caption: Isomeric substitution pathways for diphenyl-carbazole.
Comparative Analysis of Electronic Properties
The electronic properties of bromo-substituted diphenyl-carbazoles are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals, and the gap between them, determine the absorption, emission, and redox characteristics of the molecule.
A Tale of Two Isomers: 3,6- vs. 2,7-Dibromo-9-phenylcarbazole
A comparative study of 3,6- and 2,7-disubstituted carbazole derivatives reveals a distinct trend in their electronic properties. The connectivity of the carbazole unit significantly influences the HOMO and LUMO energy levels.[1]
| Isomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) |
| 3,6-Dibromo-9-phenylcarbazole | -5.1[2] | Data not available | Data not available | +1.49[3] |
| 2,7-Dibromo-9-phenylcarbazole | -4.7[2] | Data not available | Data not available | Data not available |
Key Insights:
-
HOMO Energy Levels: The 3,6-disubstituted isomer exhibits a deeper HOMO level (-5.1 eV) compared to the 2,7-isomer (-4.7 eV).[2] This suggests that the 3,6-isomer is more resistant to oxidation. This is further supported by the higher oxidation potential observed for 3,6-dibromo-9-phenylcarbazole (+1.49 V).[3]
-
Conjugation Pathway: The difference in HOMO levels can be attributed to the different conjugation pathways in the two isomers. In 2,7-linked polycarbazoles, a more effective conjugation along the polymer backbone is generally observed, leading to better semiconducting properties compared to their 3,6-linked counterparts.[1]
-
Implications for Device Performance: The choice of isomer has direct consequences for device applications. For instance, in dye-sensitized solar cells, the 3,6-disubstituted carbazole showed better performance due to more favorable pore filling in the mesoporous TiO2 layer, despite the potentially more advantageous HOMO level of the 2,7-isomer for hole injection.[2]
The Influence of Monobromination
While disubstitution provides a clear comparison of isomeric effects, monobromination introduces further subtlety. The position of a single bromine atom will influence the overall dipole moment and electronic distribution of the molecule, leading to variations in its photophysical and electrochemical behavior. While comprehensive comparative data for monobromo-diphenyl-carbazole isomers is scarce in the literature, computational studies can provide valuable insights into these more nuanced effects.
Causality Behind the Isomeric Effects: Steric and Electronic Factors
The observed differences in the electronic properties of bromo-substituted diphenyl-carbazole isomers can be attributed to a combination of steric and electronic effects.
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms lowers the energy of the frontier orbitals.[3] The extent of this effect is dependent on the position of substitution and its influence on the overall π-conjugation of the molecule.
-
Steric Effects: The bulky bromine atoms can induce torsional strain, potentially altering the planarity of the molecule. This can disrupt π-orbital overlap, affecting conjugation and, consequently, the electronic properties. For instance, the phenyl group in 3,6-dispirobifluorene-N-phenylcarbazole is significantly twisted out of the plane of the carbazole core, indicating a lack of electronic delocalization between these groups.[4]
Experimental Protocols for Characterization
To empirically validate the electronic properties of these isomers, a suite of spectroscopic and electrochemical techniques is employed.
UV-Visible Absorption Spectroscopy
This technique probes the electronic transitions from the ground state to excited states.
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions of the bromo-substituted diphenyl-carbazole isomers in a UV-transparent solvent (e.g., dichloromethane or cyclohexane) in quartz cuvettes.
-
Blank Measurement: Record a baseline spectrum of the pure solvent.
-
Sample Measurement: Record the absorption spectrum of each isomeric solution over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each isomer.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy
This technique measures the emission of light from the excited state back to the ground state.
Step-by-Step Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Instrument Setup: In a spectrofluorometer, set the excitation wavelength (often at or near the λmax from the absorption spectrum).
-
Emission Scan: Scan the emission wavelengths, starting from a wavelength longer than the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference between λmax and λem). The fluorescence quantum yield (ΦF) can be determined relative to a known standard.
Cyclic Voltammetry
This electrochemical technique is used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Working Solution: Dissolve the bromo-substituted diphenyl-carbazole isomer in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential between the working and reference electrodes and record the resulting current.
-
Data Analysis: Determine the onset oxidation and reduction potentials. These values can be used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Caption: Workflow for Cyclic Voltammetry.
Conclusion: A Roadmap for Rational Design
The isomeric effects of bromo-substitution on the electronic properties of diphenyl-carbazoles provide a clear demonstration of the power of strategic molecular design. By carefully selecting the substitution pattern, researchers can predictably tune the HOMO/LUMO energy levels, absorption and emission characteristics, and electrochemical behavior of these versatile building blocks. The distinct differences between 3,6- and 2,7-disubstituted isomers, in particular, offer a valuable design parameter for tailoring materials to specific applications in organic electronics. This guide serves as a foundational resource for understanding these structure-property relationships and provides the experimental framework necessary for the rational design and characterization of novel diphenyl-carbazole-based materials.
References
- 1. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
A Senior Application Scientist's Guide to 3-Bromo-6,9-diphenyl-9H-carbazole: Cross-Validating Experimental and Theoretical Properties for Advanced Organic Electronics
In the rapidly advancing field of organic electronics, the meticulous characterization of novel materials is paramount to unlocking their full potential. 3-Bromo-6,9-diphenyl-9H-carbazole stands as a significant building block for high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] Its carbazole core offers inherent thermal stability and excellent charge transport characteristics, which can be finely tuned through strategic functionalization. This guide provides an in-depth comparison of the experimental and theoretical properties of this compound, offering researchers and drug development professionals a comprehensive understanding of this promising material.
The unique electronic and photophysical properties of carbazole derivatives make them indispensable for developing next-generation organic semiconductor devices. The strategic placement of bromo and phenyl groups on the carbazole scaffold in this compound allows for precise control over its electronic energy levels, solubility, and morphology. This guide will delve into the synthesis, spectroscopic, thermal, and electrochemical properties of this compound, providing a critical cross-validation between experimental data and theoretical predictions.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, beginning with the bromination of a suitable carbazole precursor, followed by N-arylation to introduce the phenyl groups. A representative synthetic approach is outlined below.
A General Synthetic Workflow
References
Performance evaluation of 3-Bromo-6,9-diphenyl-9H-carbazole in different OLED architectures
An In-Depth Performance Evaluation of 3-Bromo-6,9-diphenyl-9H-carbazole in Diverse OLED Architectures
A Senior Application Scientist's Guide to a Promising Carbazole Derivative
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for deep blue emission, has placed a significant emphasis on the molecular engineering of host and charge-transporting materials.[1][2] Carbazole derivatives have distinguished themselves in this arena, prized for their high thermal stability, excellent hole-transporting capabilities, and wide energy gaps.[3] This guide provides a comprehensive performance evaluation of a specific, promising intermediate: This compound .
While extensive device data for this exact molecule is not yet prevalent in public literature, its structural features provide a strong basis for predicting its performance. The carbazole core is a well-established electron-rich system excellent for hole transport.[4] The phenyl group at the 9-position enhances stability, while the bromine atom at the 3-position serves as a crucial reactive site for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of more complex, functional OLED materials.[5][6] This analysis will, therefore, position this compound within the broader context of high-performance carbazole materials and evaluate its potential across various OLED device architectures.
Comparative Performance Analysis: Positioning in the OLED Material Landscape
To objectively evaluate the potential of this compound, we must compare it to established and emerging carbazole-based materials used in state-of-the-art OLEDs. Carbazole derivatives are versatile and can function as host materials in fluorescent, phosphorescent (PhOLED), and Thermally Activated Delayed Fluorescence (TADF) devices.[1][7] The key is their ability to possess high triplet energy (T1), which is critical for hosting blue emitters and preventing efficiency roll-off.[8][9]
The introduction of phenyl and bromo groups on the carbazole core, as seen in our target molecule, is a strategic design choice. The phenyl groups contribute to morphological stability, while the bromine atom's electron-withdrawing nature can subtly tune the electronic properties and provides a synthetic handle for creating bipolar host materials by linking to an electron-accepting moiety.[6][10] Bipolar hosts, which can transport both holes and electrons effectively, are highly desirable for creating a balanced charge recombination zone within the emissive layer, leading to higher device efficiencies.[11]
Performance Metrics of Carbazole-Based Hosts in Various OLEDs
The following table summarizes the performance of various functionalized carbazole derivatives in different OLED device types. This data provides a benchmark against which the performance of new materials derived from this compound can be measured.
| Host Material Type | Emitter (Dopant) | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | Emission Color |
| Carbazole/Benzimidazole (Bipolar) | Ir(ppy)₂ (acac) (Green PhOLED) | 21.8% | - | - | - | Green |
| Carbazole/Benzimidazole (Bipolar) | 4CzIPN (Green TADF) | 16.7% | - | - | - | Green |
| Carbazole/Fluorene ("M"-type) | PtNON (Blue PhOLED) | 18.3% | - | - | - | Blue |
| Bi-carbazole/Phosphine Oxide | FIrpic (Blue PhOLED) | 13.4% | 31.5 | 31.0 | Low | Blue |
| Fused-Ring Carbazole (ICz-DPS) | Non-doped | 11.7% | 30.1 | - | - | Deep Blue (0.15, 0.08) |
| Carbazole-π-Imidazole | Non-doped | 4.43% | - | - | - | Deep Blue (0.159, 0.080) |
Data compiled from multiple sources for comparative purposes.[8][11][12][13][14] Note: Dashes (-) indicate data not specified in the source.
This comparison underscores the high efficiencies achievable with carbazole-based hosts. For blue PhOLEDs, an EQE of 13-18% is a strong benchmark.[8][12] The potential of this compound lies in its use as a precursor to create novel bipolar hosts that could push these metrics even higher by ensuring balanced charge injection and recombination.
Experimental Workflow: From Material to Characterized Device
A rigorous and repeatable experimental workflow is essential for validating the performance of any new OLED material. The process involves two main stages: device fabrication and performance characterization.
Caption: Logical workflow for OLED material evaluation.
Detailed Protocol for OLED Fabrication
This protocol outlines the standard procedure for creating a multi-layer OLED via thermal evaporation, a technique that ensures high-purity thin films.[1]
-
Substrate Preparation :
-
Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates by sequential ultrasonication in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.
-
-
High-Vacuum Thermal Evaporation :
-
Place the cleaned substrates and crucibles containing the organic materials and metals into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking vacuum. The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance.
-
A typical device architecture is as follows:
-
Hole Injection Layer (HIL) : e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL) : e.g., 40 nm of NPB or TAPC.[1]
-
Emissive Layer (EML) : Co-evaporate the host material (e.g., a derivative of this compound) and the guest emitter (dopant). The doping concentration is precisely controlled by the relative deposition rates (e.g., 10-20 wt%).
-
Electron Transport Layer (ETL) : e.g., 30 nm of TPBi or Alq₃.[1][15]
-
Electron Injection Layer (EIL) : e.g., 1 nm of Lithium Fluoride (LiF).[1]
-
Cathode : e.g., 100 nm of Aluminum (Al).
-
-
Device Architecture and Energy Level Alignment
The performance of an OLED is critically dependent on the architecture of the device and the energy alignment of the different material layers. The goal is to facilitate the efficient injection of holes and electrons, transport them to the emissive layer, and confine them there to recombine and generate light.
Caption: A typical multi-layer OLED device architecture.
The energy level diagram below illustrates the fundamental principle of a host-guest system. For efficient energy transfer, the HOMO and LUMO levels of the host must straddle those of the guest emitter. Furthermore, for a phosphorescent emitter, the triplet energy (T1) of the host must be higher than that of the guest to prevent reverse energy transfer and quenching, which is a primary cause of efficiency loss. This is why developing high-T1 host materials from precursors like this compound is a key research objective.[9]
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block for advanced OLED materials. Its carbazole core provides a robust platform for high thermal stability and efficient hole transport, while the strategically placed bromo and phenyl groups offer pathways for significant performance enhancements through further chemical modification.
By leveraging this intermediate to synthesize novel bipolar host materials, researchers can aim to achieve more balanced charge transport, leading to higher quantum efficiencies, reduced efficiency roll-off, and longer operational lifetimes, particularly in demanding blue OLED applications. The comparative data and standardized protocols provided in this guide offer a solid framework for any research and development professional looking to innovate within the OLED space by harnessing the potential of advanced carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 14. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Charge Mobility of Carbazole-Based Materials: A Focus on 3-Bromo-6,9-diphenyl-9H-carbazole
Introduction: The Pivotal Role of Carbazole Derivatives in Organic Electronics
Carbazole-based molecules are a cornerstone in the field of organic electronics, celebrated for their robust thermal and chemical stability, and exceptional hole-transporting capabilities.[1][2] These electron-rich aromatic compounds are integral components in a wide array of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[3][4] The efficiency of these devices is intrinsically linked to the charge carrier mobility of the constituent organic materials. This guide provides a comparative analysis of the charge mobility of various carbazole-based materials, with a particular focus on understanding the potential of 3-Bromo-6,9-diphenyl-9H-carbazole. While the synthesis of this specific molecule is established, a comprehensive experimental investigation of its charge transport properties is not yet prevalent in the scientific literature.[5] Therefore, this guide will leverage data from analogous carbazole derivatives to infer its potential performance and to illuminate the key structural factors that govern charge mobility in this important class of materials.
Deciphering Charge Transport: Key Experimental Methodologies
The accurate determination of charge carrier mobility is fundamental to the development of novel organic semiconductors. Several well-established techniques are employed to quantify this critical parameter, each with its own set of advantages and considerations.
Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers in a material. In a typical TOF experiment, a thin film of the organic semiconductor is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the counter electrode. The time it takes for the carriers to traverse the film, known as the transit time (t_T), is measured from the resulting photocurrent transient. The drift mobility (µ) can then be calculated using the following equation:
µ = d² / (V * t_T)
where 'd' is the film thickness and 'V' is the applied voltage.
Space-Charge-Limited Current (SCLC) Method
The Space-Charge-Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility in a single-carrier device. This method relies on the analysis of the current density-voltage (J-V) characteristics of a device where the current is limited by the build-up of space charge. For a trap-free semiconductor, the J-V relationship in the SCLC regime is described by the Mott-Gurney law:
J = (9/8) * ε₀ * ε_r * µ * (V²/d³)
where 'J' is the current density, 'ε₀' is the permittivity of free space, 'ε_r' is the relative permittivity of the material, 'µ' is the charge mobility, 'V' is the applied voltage, and 'd' is the thickness of the organic layer. By fitting the experimental J-V data to this equation, the mobility can be extracted.
Organic Field-Effect Transistor (OFET) Characterization
Organic Field-Effect Transistors (OFETs) are three-terminal devices that can be used to determine the charge carrier mobility in the active semiconductor layer. In an OFET, a gate electrode modulates the charge carrier density in the semiconductor channel between the source and drain electrodes. The mobility can be extracted from the transfer characteristics (drain current vs. gate voltage) of the device, typically in the saturation regime, using the following equation:
I_DS = (W/2L) * µ * C_i * (V_GS - V_th)²
where 'I_DS' is the drain-source current, 'W' is the channel width, 'L' is the channel length, 'µ' is the field-effect mobility, 'C_i' is the capacitance per unit area of the gate insulator, 'V_GS' is the gate-source voltage, and 'V_th' is the threshold voltage.
Structure-Property Relationships: The Key to High Mobility
The charge mobility of carbazole-based materials is highly sensitive to their molecular structure. Judicious chemical modifications can significantly enhance charge transport by influencing molecular packing, electronic coupling, and energetic disorder.
-
Substitution at the 3, 6, and 9 Positions: The carbazole core can be readily functionalized at the 3, 6, and 9 positions.[1] Introducing bulky substituents at the 3 and 6 positions can enhance the amorphous nature of the material, leading to improved film-forming properties and morphological stability.[6] Phenyl groups at these positions, as in this compound, can also extend the π-conjugation, which can be beneficial for charge transport. The substituent at the 9-position (the nitrogen atom) significantly influences the solubility and processing of the material.
-
Halogenation: The introduction of halogen atoms, such as bromine, can impact the electronic properties and intermolecular interactions of organic semiconductors.[7][8] Bromine is an electron-withdrawing group, which can lower the HOMO energy level of the carbazole core. This can be advantageous for improving air stability and facilitating hole injection from high work function anodes. Furthermore, the presence of bromine can lead to specific intermolecular interactions (e.g., halogen bonding) that may influence molecular packing and, consequently, charge transport.
-
Molecular Planarity and Symmetry: A high degree of molecular planarity generally facilitates closer π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping. The introduction of bulky groups can sometimes disrupt this planarity. The overall symmetry of the molecule also plays a role in its packing and electronic properties.
Comparative Analysis of Hole Mobility in Carbazole Derivatives
The following table summarizes the experimentally determined hole mobilities for a selection of carbazole-based materials, providing a benchmark for evaluating the potential performance of new derivatives.
| Material | Hole Mobility (µh) (cm²/V·s) | Measurement Technique | Reference |
| This compound | Not Experimentally Reported | - | - |
| 9-Phenylcarbazole | Data not available in pristine form | - | [9] |
| 3,6-Diphenyl-9-ethylcarbazole | ~10⁻⁵ | OFET | [6] |
| 3,6-Dibromo-9-phenylcarbazole | Not Experimentally Reported | - | [10] |
| Poly(9-vinylcarbazole) (PVK) | 10⁻⁶ - 10⁻⁵ | TOF | [11] |
| N,N'-dicarbazolyl-3,5-benzene (mCP) | ~10⁻⁴ | TOF | - |
| 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) | ~1 x 10⁻³ | TOF | [9] |
| KZRD (D-A type carbazole) | Higher than KZ and KZIC | SCLC | [12] |
| TAT-TY1 (Triazatruxene-carbazole) | 2.9 x 10⁻³ | SCLC | [13] |
| TAT-TY2 (Triazatruxene-carbazole) | 1.0 x 10⁻³ | SCLC | [13] |
Note: The mobility values can vary depending on the measurement technique, device architecture, and film preparation conditions.
In-Depth Analysis and Future Outlook
The compiled data reveals that carbazole-based materials can exhibit a wide range of hole mobilities, spanning several orders of magnitude. High-performance derivatives, such as TCTA and triazatruxene-functionalized carbazoles, demonstrate mobilities on the order of 10⁻³ cm²/V·s.[9][13] These materials typically feature extended π-conjugated systems and are designed to promote favorable intermolecular interactions for efficient charge transport.
For this compound, we can infer its potential charge transport properties based on its structural features. The presence of two phenyl groups at the 3 and 6 positions is expected to enhance the π-conjugation of the carbazole core. The bromine atom at the 3-position will likely lower the HOMO energy level, potentially improving the material's stability and hole injection characteristics. However, the bulky nature of the phenyl groups and the bromine atom may also influence the molecular packing in the solid state, which could have a complex effect on the charge mobility.
To definitively ascertain the charge mobility of this compound, experimental characterization using the techniques described in this guide is essential. Such studies would not only provide a crucial data point for this specific material but also contribute to a deeper understanding of the structure-property relationships that govern charge transport in halogenated and arylated carbazole derivatives. The continued exploration of novel carbazole-based materials, guided by a thorough understanding of their charge transport properties, will undoubtedly pave the way for the next generation of high-performance organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 8. Synthesis, Characterization, and Charge-Transport Properties of Halogenated Dibenzo[ a, j]perylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. boronmolecular.com [boronmolecular.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 3-Bromo-6,9-diphenyl-9H-carbazole: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-6,9-diphenyl-9H-carbazole, a halogenated aromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with institutional and federal regulations.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . Due to the presence of a bromine atom, it requires specific handling and disposal methods distinct from non-halogenated chemicals.[1] Improper segregation can lead to complex and costly disposal challenges and potential environmental harm.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be fully aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is a known irritant.
Table 1: Hazard and Safety Summary for this compound
| Hazard Profile | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Physical State | White to off-white solid/powder.[3][4] | - |
| Health Hazards | H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] | Gloves: Wear appropriate protective gloves to prevent skin exposure.[6] Eye Protection: Wear tightly fitting safety goggles with side-shields.[3] Lab Coat: Wear a flame-resistant lab coat or appropriate protective clothing.[3] |
| First Aid | Skin Contact: Wash off with soap and plenty of water; remove contaminated clothing.[3][6] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] | Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower.[6][8] |
Causality: The mandatory use of PPE is a direct response to the compound's irritant properties. Direct contact with the skin or eyes can cause irritation, and proper barriers are the first line of defense in preventing chemical exposure.[3][6]
The Core Principle: Waste Segregation
The single most important step in the proper management of this compound waste is segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[9][10]
-
Why Segregate? Halogenated waste streams require high-temperature incineration to ensure the complete destruction of the molecules and to prevent the formation of toxic byproducts like dioxins. This disposal process is significantly different and more costly than that for non-halogenated solvents.[1][2] Mixing these waste streams contaminates the entire volume, forcing it all to be treated as the more hazardous and expensive halogenated waste.[1]
Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[11]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure, solid compound as well as solutions and contaminated materials.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a clean, dry container made of a material compatible with organic solids and solvents (e.g., glass or polyethylene). The original product container, once empty, is an excellent choice for collecting waste of the same material.[9]
-
Ensure Proper Sealing: The container must have a tightly fitting, threaded cap to prevent leaks and vapor escape.[9][10] Funnels should never be left in the container opening.[9]
-
Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[1][2]
Step 2: Waste Collection
-
For Unused or Waste Solid this compound:
-
Carefully transfer the solid powder into the designated, pre-labeled halogenated waste container.
-
Avoid generating dust. If possible, perform this transfer inside a chemical fume hood.[8]
-
Seal the container tightly once the transfer is complete.
-
-
For Solutions Containing this compound:
-
Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[9]
-
Seal the container tightly.
-
Step 3: Detailed Labeling
Proper labeling is a legal requirement and is critical for safe handling by waste management personnel. The hazardous waste label must be filled out completely and legibly.
-
Generator Information: Fill in your name, lab location, and contact information.[2]
-
Contents Description: Write out the full chemical names of all constituents. Do not use abbreviations or chemical formulas.[9]
-
List Components and Percentages: Estimate the percentage of each component in the waste container. For example:
-
This compound: ~5%
-
Dichloromethane: ~90%
-
Methanol: ~5%
-
-
Identify Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Flammable" if mixed with flammable solvents).[2]
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Location: The SAA should be at or near the point of generation.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[2]
-
Segregation: Keep the halogenated waste container physically separate from non-halogenated, acidic, basic, or other reactive waste streams.[9]
-
Closure: The container must remain closed at all times except when actively adding waste.[2][10]
Step 5: Final Disposal
Once the waste container is nearly full (about 90%), arrange for its collection.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer. This is illegal and environmentally harmful.[11]
Spill and Decontamination Procedures
Accidental spills should be managed promptly and safely.
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing full PPE (lab coat, gloves, eye protection), control the spill to prevent it from spreading.
-
For a solid spill, gently sweep or vacuum the material and place it into the halogenated waste container. Avoid creating dust.[6][8]
-
For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.[2]
-
Place all contaminated absorbent materials into a sealed bag or container, label it as hazardous waste, and dispose of it in the halogenated waste stream.[2]
-
-
Glassware Decontamination:
-
Rinse glassware that contained the compound with a small amount of an appropriate organic solvent (e.g., acetone, dichloromethane).
-
Collect this first rinse as halogenated organic waste. This is known as "RCRA empty" rinsing.
-
Subsequent rinses can typically be managed as non-halogenated waste if a non-halogenated solvent is used. Follow this with a standard wash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 1160294-85-8 [amp.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. mn.uio.no [mn.uio.no]
Operational Guide to Personal Protective Equipment for Handling 3-Bromo-6,9-diphenyl-9H-carbazole
As Senior Application Scientist, my objective is to provide you with a procedural guide that is not only technically accurate but also grounded in the practical realities of the research environment. The following directive for handling 3-Bromo-6,9-diphenyl-9H-carbazole is designed to create a self-validating system of safety. We will move beyond a simple checklist to understand the causality behind each recommendation, ensuring you can work with confidence and security.
Hazard Assessment: Understanding the Compound
This compound is a halogenated aromatic heterocyclic compound. While specific toxicological data is limited, the Safety Data Sheet (SDS) and the known hazards of structurally similar chemicals, such as 3-Bromo-9H-carbazole, mandate a cautious approach.[1][2][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Table 1: Hazard Profile of this compound and Analogues
| Hazard Classification | Description | Primary Sources |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] Prolonged or repeated contact should be avoided. | GHS Classification[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][3] Direct contact with dust or solutions can cause damage. | SDS for 3-Bromo-9H-carbazole[1][3] |
| Respiratory Irritation | May cause respiratory irritation if dust or aerosols are inhaled.[1][3] | SDS for 3-Bromo-9H-carbazole[1][3] |
| Acute Toxicity | May be harmful if swallowed or absorbed through the skin.[1][2] | SDS for 3-Bromo-9H-carbazole[2] |
This hazard profile dictates that our primary goal is to prevent contact, inhalation, and ingestion through a multi-layered defense system, beginning with engineering controls and culminating in robust personal protective equipment (PPE).
The Core Defense: Engineering Controls and Personal Protective Equipment
Your first and most critical line of defense is not what you wear, but where you work.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, from weighing the solid to running reactions and performing workups, must be conducted inside a certified chemical fume hood.[6] This control minimizes the inhalation of airborne dust particles and vapors. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height.
Secondary Defense: Personal Protective Equipment (PPE) The following PPE is mandatory. The rationale behind each selection is crucial for understanding and ensuring your safety.
-
Eye and Face Protection:
-
Why: To prevent contact with airborne particles and accidental splashes. The carbazole structure is irritating to the eyes.[1][3]
-
Specification: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]
-
Escalation: When there is a significant risk of splashing (e.g., during quenching or transfers of large volumes), a full-face shield must be worn over the safety goggles.[6][7]
-
-
Skin and Body Protection:
-
Why: The compound is classified as a skin irritant.[4][5] Impervious clothing prevents direct contact and absorption.
-
Lab Coat: A flame-resistant lab coat is recommended, fully buttoned with sleeves rolled down.[4][7] This provides a removable barrier in case of a significant spill.
-
Gloves: Standard disposable nitrile gloves provide a good initial barrier for incidental contact.[7][8] However, for prolonged handling or when working with solvents, consult a glove manufacturer's chemical resistance guide. Consider double-gloving for added protection during transfers. Always inspect gloves for tears or punctures before use.[7]
-
Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[6][9]
-
-
Respiratory Protection:
-
Why: To prevent the inhalation of fine powders or aerosols, which may cause respiratory tract irritation.[1][3]
-
Standard Operations: A properly functioning chemical fume hood is sufficient for most lab-scale operations.[6]
-
Escalation: If you experience any irritation or if engineering controls are insufficient (e.g., cleaning a large spill outside of a hood), a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[4][6] Use of a respirator requires prior medical evaluation and fit-testing.[7]
-
Workflow & Procedural Guidance
Adherence to a strict, logical workflow is essential for safety. The following diagram and steps outline the process from preparation to cleanup.
Caption: PPE Selection & Operational Workflow
Step-by-Step Donning Protocol:
-
Ensure long pants and closed-toe shoes are worn.
-
Don the flame-resistant lab coat and fasten all buttons.
-
Don safety goggles. If a splash hazard exists, don a face shield over the goggles.
-
Don the inner pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don the outer pair of nitrile gloves.
Step-by-Step Doffing Protocol (to prevent contamination):
-
Working in the designated doffing area, remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the designated waste container.
-
Remove the lab coat by folding it inward on itself and place it in its designated storage location or laundry receptacle.
-
Remove the face shield (if used), followed by the safety goggles, handling them by the straps.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Improper disposal of halogenated compounds can cause significant environmental harm.[10] Strict adherence to waste disposal protocols is mandatory.
-
Waste Segregation: All materials contaminated with this compound must be disposed of in a dedicated "Halogenated Organic Waste" container.[6][10] This includes:
-
Excess solid material.
-
Contaminated gloves, weigh paper, and pipette tips.
-
Solvent rinses from glassware (e.g., acetone, dichloromethane).
-
Aqueous waste from reaction workups.[10]
-
-
NEVER mix halogenated waste with non-halogenated organic waste.[10]
-
Container Management: Ensure the waste container is clearly labeled, kept tightly sealed when not in use, and stored in a designated satellite accumulation area.[6][10]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]
-
Spill: Evacuate non-essential personnel. Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a labeled container for halogenated waste disposal.[1][2]
By integrating this comprehensive safety and handling protocol into your daily operations, you establish a robust framework that protects not only yourself but also your colleagues and the environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
